Sodium anthranilate

Catalog No.
S699232
CAS No.
552-37-4
M.F
C7H6NNaO2
M. Wt
159.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium anthranilate

CAS Number

552-37-4

Product Name

Sodium anthranilate

IUPAC Name

sodium;2-aminobenzoate

Molecular Formula

C7H6NNaO2

Molecular Weight

159.12 g/mol

InChI

InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1

InChI Key

HCKKSLZDSNNSTL-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+]

Synonyms

2-aminobenzoic acid, anthranilate, anthranilic acid, anthranilic acid, cadmium salt, anthranilic acid, calcium (2:1) salt, anthranilic acid, dihydrochloride, anthranilic acid, hydrochloride, anthranilic acid, monolithium salt, anthranilic acid, monosodium salt, sodium anthranilate

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+]

The exact mass of the compound Sodium anthranilate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Microbial Production via Metabolic Engineering

Author: Smolecule Technical Support Team. Date: February 2026

A highly developed and sustainable pathway for anthranilate production uses engineered Escherichia coli (E. coli). This approach is a compelling alternative to traditional chemical synthesis from petroleum-based benzene [1].

The core strategy involves genetically modifying E. coli to overproduce and accumulate anthranilate, which is then converted to its sodium salt [1].

Experimental Protocol: Anthranilate Production in E. coli

The following methodology is adapted from a metabolic engineering study [1].

  • Strain Engineering:

    • Base Strain: Use E. coli W3110 trpD9923. This mutant strain has a stop codon in the trpD gene, which knocks out the activity of anthranilate phosphoribosyl transferase. This prevents the conversion of anthranilate to the next intermediate in the tryptophan pathway, causing anthranilate to accumulate [1].
    • Genetic Modifications:
      • Introduce a plasmid (e.g., pJLBaroGfbrtktA) expressing a feedback-inhibition-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (AroGfbr) and transketolase (TktA). AroGfbr increases carbon flow into the aromatic amino acid pathway, and TktA boosts the supply of the precursor D-erythrose 4-phosphate [1].
      • For higher yields, inactivate the phosphotransferase system (PTS) by deleting the ptsHIcrr genes. This increases the availability of phosphoenolpyruvate (PEP), another key precursor for anthranilate synthesis [1].
  • Fermentation Protocol:

    • Medium: For high-yield production, use a complex medium in a fed-batch bioreactor.
    • Culture Conditions:
      • Temperature: 37°C [1].
      • The fed-batch process is designed to extend the production phase by controlled feeding of nutrients [1].
    • Production: The engineered strain W3110 trpD9923/ pJLBaroGfbrtktA can produce 14 g/L of anthranilate in 34 hours under these optimized conditions [1].
  • Downstream Processing:

    • After fermentation, the anthranilate produced is in its acidic form.
    • The conversion to sodium anthranilate involves a simple acid-base reaction. The fermentation broth is treated with sodium hydroxide (NaOH), resulting in the formation of the sodium salt, which can then be purified and crystallized.

The following diagram illustrates this engineered metabolic pathway for anthranilate production in E. coli.

Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate This compound This compound Anthranilate->this compound Engineered E. coli Engineered E. coli ↑ PEP & E4P Supply ↑ PEP & E4P Supply Engineered E. coli->↑ PEP & E4P Supply ↑ DAHP Flux (AroGfbr) ↑ DAHP Flux (AroGfbr) Engineered E. coli->↑ DAHP Flux (AroGfbr) Blocked Conversion (trpD-) Blocked Conversion (trpD-) Engineered E. coli->Blocked Conversion (trpD-) ↑ PEP & E4P Supply->PEP ↑ PEP & E4P Supply->E4P ↑ DAHP Flux (AroGfbr)->DAHP Blocked Conversion (trpD-)->Anthranilate

Engineered E. coli pathway for this compound production.

Quantitative Production Data

The table below summarizes the performance of different engineered E. coli strains in shake flasks with minimal medium [1].

E. coli Strain Anthranilate Titer (g/L) Yield from Glucose (g/g) Key Genetic Features
W3110 trpD9923 0.31 0.06 Base mutant strain (trpD-)
W3110 trpD9923 PTS- 0.70 0.12 trpD-, PTS inactivation
W3110 trpD9923/ pJLBaroGfbrtktA 0.75 0.08 trpD-, AroGfbr & TktA overexpression

Direct Chemical Synthesis and Other Contexts

The search results provide less detailed information on direct chemical synthesis routes.

  • Organic Synthesis Intermediates: Several suppliers list this compound (CAS No. 552-37-4) for use as a pharmaceutical intermediate and for research and development [2] [3]. One source mentions its use as a building block for preparing N-arylated 3-hydroxyquinolin-4(1H)-ones, which are compounds with potential biological activity [4].
  • Ligand in Coordination Chemistry: this compound can be used to synthesize Schiff base ligands. For example, it can be condensed with salicylaldehyde to form a salicylidene anthranilate ligand, which can then be used to prepare metal complexes studied for their catalytic and corrosion inhibition properties [5].

References

Biosynthetic Pathways and Metabolic Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Anthranilate is synthesized from chorismate, the final product of the shikimate pathway. The core metabolic logic from glucose to anthranilate-derived products can be visualized below.

AnthranilatePathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Shikimate Pathway Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (TrpE/TrpD or AS) L_Trp L-Tryptophan Anthranilate->L_Trp Trp Pathway PQS Pseudomonas Quinolone Signal (PQS) Anthranilate->PQS PQS Synthesis Specialized Plant Specialized Metabolites (e.g., O-Methyl Anthranilate, Avenacins) Anthranilate->Specialized

Core metabolic logic from glucose to anthranilate and its derivatives.

Microbial Production and Engineering

Microbial production of anthranilate primarily involves engineering the shikimate pathway in E. coli. Key strategies include:

  • Blocking Downstream Conversion: Inactivation of trpD prevents the conversion of anthranilate to phosphoribosyl anthranilate, causing anthranilate to accumulate [1] [2].
  • Enhancing Precursor Supply: Overexpression of feedback-insensitive DAHP synthase (aroGfbr) and transketolase (tktA) increases carbon flux into the shikimate pathway [1] [2].
  • Inactivating Competing Pathways: Deleting genes for branch-point enzymes like pheA, tyrA, and pabA prevents carbon diversion toward other aromatic amino acids and compounds [2].
  • Optimizing Glucose Uptake and PEP Availability: Inactivating the phosphotransferase system (PTS) and expressing alternative glucose uptake (galP) and phosphorylation (glk) systems can increase intracellular PEP, a key precursor [1].

Quantitative results from engineered strains are summarized below.

Engineering Strategy / Strain Anthranilate Titer Yield from Glucose Culture System & Medium
Base strain (W3110 trpD9923) [1] 0.31 g/L 0.06 g/g Shake flask, Minimal
Base strain + PTS inactivation [1] 0.70 g/L 0.12 g/g Shake flask, Minimal
Base strain + aroGfbr & tktA overexpression [1] 0.75 g/L 0.11 g/g Shake flask, Minimal
Fed-batch with engineered strain [1] 14 g/L Not specified Fed-batch, Complex
Rational cell factory (C. glutamicum) [2] 26.40 g/L Not specified Fed-batch, Glucose minimal
Recent E. coli cell factory [2] ~4 g/L Not specified Fed-batch, Optimized

Key Experimental Protocols

Analytical Quantification of Anthranilate
  • High-Performance Liquid Chromatography (HPLC): A common method for directly quantifying anthranilate concentration in culture supernatants [3]. Protocol involves sample filtration, injection onto a reverse-phase C18 column, and detection with a UV/Vis or fluorescence detector.
  • Thin-Layer Chromatography (TLC): Used to monitor the presence of anthranilate, including within cell extracts [3].
  • Reporter Assays: Using transcriptional fusions (e.g., antAp-lacZ) to monitor the expression of anthranilate-related genes in vivo [3].
Protocol for Assessing Biofilm Modulation by Anthranilate [3]

Anthranilate acts as a signaling molecule that can inhibit biofilm formation. This protocol can be used to test its effect.

BiofilmProtocol Step1 1. Culture Test Strain Step2 2. Set Up Biofilm Assay Step1->Step2 Step3 3. Expose to Anthranilate Step2->Step3 Step4 4. Incubate for Biofilm Formation Step3->Step4 Step5 5. Quantify Biofilm Step4->Step5 Step6 6. Analyze Data Step5->Step6

Workflow for testing the anti-biofilm activity of anthranilate.

  • Culture Test Strain: Grow the bacterial strain (e.g., P. aeruginosa, E. coli, S. aureus) to the desired growth phase in an appropriate liquid medium.
  • Set Up Biofilm Assay: Use a standard static biofilm assay in multi-well polystyrene or glass plates.
  • Expose to Anthranilate: Add a range of anthranilate concentrations (e.g., 0.5 - 2 mM) to the test wells. Include a negative control (medium only) and a positive control (untreated biofilm).
  • Incubate for Biofilm Formation: Incubate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C).
  • Quantify Biofilm: Quantify adhered biofilm biomass using crystal violet staining or metabolic activity assays like XTT.
  • Analyze Data: Compare biofilm formation in anthranilate-treated wells to untreated controls.

Relevance to Drug Development

Anthranilate has direct and indirect roles in pharmaceutical science.

  • Anthranilate as a Direct Pharmacophore: The anthranilic acid structure is a key component in fenamate NSAIDs [4]. Its amphoteric nature is crucial for drug-target interactions.
  • Targeting Bacterial Pathogenicity: In P. aeruginosa, anthranilate is a direct precursor to the Pseudomonas Quinolone Signal (PQS), a key quorum-sensing molecule that regulates virulence factor production and biofilm formation [5] [3].
  • Novel Anti-Biofilm and Anti-Virulence Strategies: Anthranilate itself can modulate biofilm formation and increase bacterial susceptibility to antibiotics [3], presenting a potential for "anti-virulence" therapies.

Knowledge Gaps and Future Directions

  • Transport Mechanisms: How anthranilate is transported across cellular membranes in plants and bacteria is not well understood [6].
  • Dynamic Regulation in Pathogens: The full regulatory network controlling the "anthranilate peak" in P. aeruginosa and its precise ecological significance requires further elucidation [3].
  • Expanding the Toolkit for Plant Metabolic Engineering: A deeper biochemical understanding of enzymes like PAT1 and anthranilate methyltransferases is needed to engineer plants for enhanced production of valuable anthranilate-derived compounds [6] [7].

References

sodium anthranilate solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties

The table below summarizes the known physicochemical properties of Sodium Anthranilate from the search results:

Property Value / Description Source
Chemical Name This compound; Anthranilic Acid Sodium Salt; 2-Aminobenzoic Acid Sodium Salt [1]
CAS Registry Number 552-37-4 [1]
Molecular Formula C₇H₆NNaO₂ [1]
Molecular Weight 159.12 g/mol [1]
Melting Point < 250 °C [1]
Appearance Very Dark Grey solid [1]
Solubility Slightly soluble in DMSO and Methanol [1]
Storage Conditions Hygroscopic; store in a refrigerator under an inert atmosphere [1]
pKa of Parent Acid 2.17 (amino group); 4.85 (carboxyl group) [2]

Experimental Contexts and Methodologies

While direct solubility data is sparse, the research outlines specific experimental protocols involving this compound.

¹H NMR Analysis in Micellar Systems

One study detailed the use of ¹H NMR to investigate how this compound interacts with and alters the structure of gemini surfactant micelles [3].

  • Experimental Protocol:
    • Sample Preparation: A stock solution of 5 mM gemini surfactant (16-4-16) was prepared in D₂O. Sample solutions were prepared by adding requisite amounts of this compound to the surfactant stock solution.
    • Measurement: ¹H NMR spectra were recorded on a 300 MHz spectrometer. Chemical shifts (δ) and line widths at half-height for the surfactant protons were monitored as a function of increasing this compound concentration.
    • Data Interpretation: Changes in chemical shifts and significant line broadening indicated that the anthranilate anions were incorporating into the micelle structure, leading to a morphological transition from spherical to worm-like micelles. This was corroborated by a measured increase in solution viscosity [3].
Biosynthesis and Metabolic Operons

From a biochemical perspective, this compound is the salt of anthranilic acid, a key metabolic intermediate.

  • Biosynthetic Pathway: Anthranilic acid is primarily biosynthesized from chorismic acid in microorganisms, a reaction catalyzed by the enzyme anthranilate synthase [4] [2] [5].
  • Regulation and Application: In Pseudomonas fluorescens, the genes for anthranilate metabolism are organized in an operon (antABC) controlled by an AraC-family transcriptional activator (antR). The promoter region of this operon (P_ant) has been identified and developed as a tightly regulated system for inducing recombinant gene expression in biotechnological applications, using anthranilate as a cheap and non-toxic inducer [5].

The relationship between anthranilic acid and its salt in biosynthesis can be visualized as follows:

G Chorismate Chorismate AnthranilicAcid AnthranilicAcid Chorismate->AnthranilicAcid Anthranilate Synthase SodiumAnthranilate SodiumAnthranilate AnthranilicAcid->SodiumAnthranilate Neutralization Tryptophan Tryptophan AnthranilicAcid->Tryptophan Biosynthetic Pathway

Key Insights for Researchers

  • Solubility Gaps: The available data is very limited. There is a clear need for systematic solubility studies in various pure solvents (e.g., water, ethanol) and binary solvent mixtures across a range of temperatures.
  • Stability Considerations: The compound is hygroscopic and requires storage under an inert atmosphere and refrigeration, indicating sensitivity to moisture and potentially oxygen [1].
  • Research Applications: Current scientific uses are primarily in two areas: as a counterion for manipulating the physicochemical properties of cationic surfactant systems [3], and as an inducer for microbial metabolic pathways and regulated gene expression in biotechnology [5].

References

sodium anthranilate spectroscopic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols from Research

The search results provide detailed methodologies for how sodium anthranilate is used in two distinct research applications: studying micellar systems and separating sugar derivatives.

1. ¹H NMR Analysis for Micellar Structural Transitions

This protocol details the use of this compound (NaAn) to induce structural changes in gemini surfactant micelles, studied via ¹H NMR [1] [2].

  • Primary Materials:
    • Surfactant: 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide (16-4-16 gemini surfactant)
    • Analyte: this compound (NaAn)
    • Solvent: D₂O (for NMR locking)
  • Sample Preparation:
    • Prepare a 5 mM stock solution of the 16-4-16 surfactant in D₂O [1] [2].
    • Prepare sample solutions by dissolving NaAn in the 5 mM surfactant stock solution. A 5 mM NaAn sample is prepared first and then diluted with the surfactant stock to achieve lower concentrations [1] [2].
    • Transfer the prepared samples to NMR tubes for analysis [1] [2].
  • Instrumentation and Data Acquisition:
    • Instrument: Bruker Cryomagnet spectrometer
    • Frequency: 300 MHz
    • Internal Standard: TMS (Tetramethylsilane), with the surfactant characterized in CDCl₃ with TMS for reference [1] [2].
  • Key Observations:
    • The chemical shifts (δ) of the surfactant's protons change with increasing NaAn concentration [1] [2].
    • Signal broadening occurs at higher NaAn concentrations, indicating reduced mobility of surfactant molecules within growing micelles [1] [2].
    • At a molar ratio of NaAn to surfactant close to 1:1, signal broadening can become so severe that evaluation is difficult [1] [2].

The experimental workflow for this study can be summarized as follows:

G Start Start Experiment Prep1 Prepare 5 mM Surfactant Stock Solution in D₂O Start->Prep1 Prep2 Prepare NaAn Samples in Surfactant Stock Solution Prep1->Prep2 NMR Acquire ¹H NMR Spectra (300 MHz) Prep2->NMR Obs1 Observe Chemical Shift Changes in Surfactant Protons NMR->Obs1 Obs2 Monitor Signal Broadening with Increasing [NaAn] Obs1->Obs2 Infer Infer Micellar Structural Transition to Rod-like Shape Obs2->Infer

2. HPLC-UV Analysis of Anthranilate-Derivatized Sugars

This method describes a reverse-phase HPLC technique for separating sugars after pre-column derivatization with isatoic anhydride to form UV-active anthranilate derivatives [3].

  • Derivatization Principle:
    • Sugars are reacted with isatoic anhydride.
    • The reaction forms anthraniloyl derivatives, which possess a UV chromophore, enabling UV detection [3].
  • Separation and Detection:
    • Technique: Reverse-phase chromatography.
    • Stationary Phase: Hydrophobic column.
    • Detection: Ultraviolet (UV) light.
  • Reported Advantages:
    • Described as a cheap and easy method for the separation and detection of sugars [3].

Summarized Quantitative Data

The following table consolidates key physicochemical and experimental data for this compound from the search results.

Parameter Value / Description Context / Measurement
CAS Number 552-37-4 Substance identifier [4].
Molecular Formula C(_7)H(_6)NNaO(_2) [4]
Molecular Weight 159.12 g/mol [4]
Physical State Solid Very dark grey [4].
Melting Point 144-146 °C [4]
Flash Point 142.4 °C [4]
Solubility Slightly soluble in DMSO and Methanol [4]
Density 1.315 g/cm³ [4]
¹H NMR Shifts Changes in surfactant proton signals Used to infer location of NaAn in micelles [1] [2].
Key Application Induces spherical to rod-shaped transition in gemini micelles Observed via ¹H NMR chemical shift and line-width changes [1] [2].

References

Chemical & Physical Properties: Anthranilic Acid vs. Sodium Anthranilate

Author: Smolecule Technical Support Team. Date: February 2026

Property Anthranilic Acid Sodium Anthranilate
Chemical Formula C₇H₇NO₂ [1] C₇H₆NNaO₂ [2] [3]
IUPAC Name 2-Aminobenzoic acid [1] Sodium 2-aminobenzoate [2]
CAS Number 118-92-3 [1] [4] 552-37-4 [2] [3]
Molecular Weight 137.138 g·mol⁻¹ [1] 159.12 g·mol⁻¹ [2] [3]
Appearance White or yellow solid [1] Very dark grey solid [3]
Melting Point 146–148 °C [1] <250 °C [2] [3]
Solubility in Water 0.572 g/100 mL (25 °C) [1] Very soluble (specific quantitative data not available) [3]
pKa 2.17 (amino); 4.85 (carboxyl) [1] Information not available
Key Chemical Feature Amphoteric (contains acidic and basic groups) [1] Salt form; improved water solubility

Key Applications and Experimental Contexts

The properties of these compounds make them suitable for distinct technical applications.

Anthranilic Acid
  • Industrial Chemistry: A key intermediate in the production of azo dyes and saccharin [1].
  • Pharmaceuticals: Serves as the core structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates (e.g., mefenamic acid, flufenamic acid) [5]. It is also a precursor in the synthesis of the drug methaqualone [1].
  • Biochemistry & NMR Spectroscopy: Used as a metabolic precursor for the selective stable isotope labeling of tryptophan residues in proteins, which is crucial for nuclear magnetic resonance (NMR) studies of protein structure and dynamics [6].
  • Organic Synthesis: A versatile starting material. It can be diazotized to produce benzyne or diazonium salts for coupling reactions [1] and reacts with phosgene to form isatoic anhydride, a useful synthetic reagent [1].
This compound
  • Chemical Reagent: Primarily used in organic synthesis as a soluble equivalent of anthranilic acid. For instance, it is used in the purification of 5-iodoanthranilic acid via the formation and subsequent acidification of its ammonium salt [7].
  • Commercial Availability: It is marketed as a specialty chemical for research and development and commercial applications, though its specific end-uses are less documented than those of the parent acid [2] [3].

Detailed Experimental Protocol

The following workflow visualizes a classic laboratory procedure that utilizes this compound in situ for the purification of an anthranilic acid derivative, demonstrating its practical utility.

Start Start: Crude 5-Iodoanthranilic Acid A Dissolve in hot water Add NH₄OH to pH ~9-10 Start->A B Formation of Ammonium Anthranilate Salt A->B C Purification: - Add Na₂S₂O₄ (bleach) - Add decolorizing charcoal - Hot filtration B->C D Crystallization: Cool slowly, then to 5°C C->D E Collect crystals of ammonium salt D->E F Precipitate pure acid: Add HCl to pH ~4 (Congo red) E->F G End: Pure 5-Iodoanthranilic Acid F->G

Workflow for purifying 5-iodoanthranilic acid via its ammonium salt, adapted from a published organic synthesis procedure [7].

Key Details:

  • Ammonium Salt Formation: The crude acid is dissolved in hot water with ammonia, forming the soluble ammonium anthranilate salt [7].
  • Purification Steps: Sodium hydrosulfite (Na₂S₂O₄) acts as a reducing agent to bleach colored impurities. Decolorizing charcoal absorbs other impurities, and hot filtration removes them [7].
  • Precipitation: The purified acid is regenerated by adding hydrochloric acid until the solution is faintly acidic to Congo red indicator, causing the pure product to precipitate [7].

Key Technical Insights

  • Solubility is the Primary Differentiator: The most significant practical difference is solubility. This compound offers greatly enhanced aqueous solubility compared to the poorly water-soluble anthranilic acid, making it the preferred form for reactions in aqueous media [1] [3].
  • Anthranilic Acid is a Versatile Building Block: Its value lies in its amphoteric nature and functional groups, allowing it to participate in diverse reactions and serve as a scaffold for pharmaceuticals and dyes [1] [5].
  • This compound is a Practical Reagent: It functions primarily as a convenient, soluble source of the anthranilate anion for synthesis and purification, as shown in the experimental protocol [7].

References

Comprehensive Technical Guide: Microbial Biosynthesis of Sodium Anthranilate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Industrial Context

Anthranilic acid (2-aminobenzoic acid) and its salt form, sodium anthranilate, represent key aromatic compounds with significant industrial importance across multiple sectors. This versatile chemical intermediate serves as a precursor for the synthesis of various valuable products including food ingredients, dyes, perfumes, pharmaceuticals, and plastics [1]. The molecular structure consists of a benzene ring ortho-substituted with both carboxylic acid and amine functional groups, making it an amphoteric compound that can form salts like this compound [2]. Traditionally, anthranilate production has relied on chemical synthesis methods utilizing petroleum-derived precursors such as benzene through energy-intensive processes that often generate toxic byproducts [1] [3]. These conventional approaches face significant limitations including environmental sustainability concerns, fluctuating feedstock prices, and reliance on non-renewable resources.

Microbial biosynthesis has emerged as a promising alternative to traditional production methods, offering several distinct advantages. Engineered microorganisms can produce anthranilate from renewable carbon sources like glucose through carefully optimized metabolic pathways, providing a more sustainable and environmentally compatible manufacturing platform [3]. This approach aligns with the growing demand for green chemistry solutions in industrial biotechnology. The primary microbial chassis used for anthranilate production include engineered strains of Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida, each offering unique metabolic advantages that can be exploited through systematic strain engineering [1]. The table below summarizes the key industrial applications and production challenges for anthranilate:

Table 1: Industrial Applications and Production Challenges of Anthranilate

Application Area Specific Uses Production Challenges
Pharmaceuticals Loop diuretics (furosemide), non-steroidal anti-inflammatory drugs (fenamates) Chemical synthesis: Requires toxic reagents, generates hazardous waste [2] [3]
Food & Fragrance Methyl anthranilate (grape flavoring), perfumes to mimic jasmine and orange Petroleum-derived precursors: Price volatility, non-renewable resource dependence [1] [4]
Agrochemicals Crop protection compounds, bird repellents Energy-intensive processes: High temperature and pressure requirements [1] [4]
Industrial Chemicals Azo dyes, saccharin, corrosion inhibitors, mold inhibitors Byproduct toxicity: Environmental and safety concerns [2] [3]

Biosynthetic Pathways and Metabolic Regulation

Native Biosynthetic Pathway

The microbial biosynthesis of anthranilate occurs through the shikimate pathway, which serves as the metabolic bridge between central carbon metabolism and aromatic amino acid biosynthesis. The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, forming 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) [1] [3]. This first committed step is catalyzed by DAHP synthase, after which six additional enzymatic reactions lead to the formation of chorismate, a key branchpoint metabolite in aromatic compound biosynthesis [3].

The conversion of chorismate to anthranilate represents the first committed step in tryptophan biosynthesis and is catalyzed by the enzyme anthranilate synthase (AS). This heteromultimeric enzyme complex consists of component I (TrpE) and component II (TrpD) subunits [3]. The reaction involves the amidation of chorismate using either free ammonia or the side chain amine of glutamine as an amino donor, producing anthranilate and pyruvate as products [5] [6]. In microorganisms, anthranilate is normally rapidly converted to N-phosphoribosylanthranilate by anthranilate phosphoribosyltransferase activity (also encoded by trpD), which then proceeds through several additional steps to form L-tryptophan [3]. Therefore, for anthranilate to accumulate, specific genetic modifications are required to disrupt this natural metabolic flow toward tryptophan.

Metabolic Regulation and Control Points

The anthranilate biosynthetic pathway is subject to multiple layers of regulation that must be considered in strain engineering efforts. Anthranilate synthase is typically subject to allosteric feedback inhibition by the pathway end product, tryptophan [6] [7]. This regulatory mechanism ensures that cellular resources are not wasted on unnecessary metabolite production when tryptophan is abundant. Additionally, the carbon flux distribution between central metabolism and the shikimate pathway must be carefully balanced, as the precursor metabolites PEP and E4P are required for multiple cellular processes [3]. The diagram below illustrates the core biosynthetic pathway and key regulation points:

G cluster_shikimate Shikimate Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP AroG (DAHP synthase) E4P->DAHP Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/TrpD (Anthranilate synthase) N-phosphoribosyl\nanthranilate N-phosphoribosyl anthranilate Anthranilate->N-phosphoribosyl\nanthranilate TrpD (Phosphoribosyl transferase) Tryptophan Tryptophan Tryptophan->Chorismate Feedback inhibition Shikimate Shikimate DAHP->Shikimate 6 steps Shikimate->Chorismate N-phosphoribosyl\nanthranilate->Tryptophan 4 steps

Figure 1: Microbial biosynthetic pathway for anthranilate production from glucose. The pathway highlights key metabolites and regulatory points, including the critical feedback inhibition of anthranilate synthase by tryptophan.

Microbial Strain Engineering Strategies

Host Selection and Genetic Modifications

The development of efficient microbial factories for anthranilate production begins with careful host selection. Escherichia coli has emerged as the predominant microbial platform for anthranilate production due to its well-characterized genetics, rapid growth characteristics, and the extensive knowledge of its aromatic amino acid biosynthesis pathways [1] [3]. Other microorganisms such as Corynebacterium glutamicum and Pseudomonas putida have also been successfully engineered, demonstrating the versatility of microbial systems for this application [1]. The engineering strategy typically starts with the disruption of the trpD gene, which encodes anthranilate phosphoribosyltransferase, preventing the conversion of anthranilate to N-phosphoribosylanthranilate and thereby causing anthranilate accumulation [3].

Additional genetic modifications are necessary to enhance carbon flux toward anthranilate biosynthesis and prevent the formation of byproducts. These typically include the disruption of competing pathways that divert chorismate to other aromatic amino acids or secondary metabolites [1]. Furthermore, the implementation of feedback-resistant enzymes is critical to overcoming native regulatory mechanisms. For instance, the expression of a feedback-resistant DAHP synthase (AroG) prevents allosteric inhibition by phenylalanine, ensuring constant carbon flux into the shikimate pathway [3]. The table below summarizes the key genetic modifications employed in engineering anthranilate-producing strains:

Table 2: Key Genetic Modifications for Enhanced Anthranilate Production

Modification Type Specific Target Effect on Metabolism Resulting Phenotype
Pathway Block trpD gene disruption Loss of anthranilate phosphoribosyltransferase activity Anthranilate accumulation, tryptophan auxotrophy [3]
Competitive Pathway Disruption pheA, tyrA, pabA, ubiC, entC genes Reduced carbon diversion to phenylalanine, tyrosine, p-aminobenzoate, ubiquinone, enterobactin Increased chorismate availability for anthranilate production [1]
Feedback Resistance aroG (DAHP synthase) Insensitivity to phenylalanine inhibition Enhanced carbon flux into shikimate pathway [3]
Precursor Amplification Overexpression of tktA (transketolase), aroE (shikimate dehydrogenase) Increased erythrose-4-phosphate and shikimate pathway intermediate supply Improved pathway efficiency and anthranilate yields [1]
Transport Engineering PTS inactivation, galP and glk overexpression Increased phosphoenolpyruvate availability, alternative glucose uptake Enhanced precursor supply and anthranilate yield from glucose [3]
Systems-Level Metabolic Engineering

Advanced metabolic engineering approaches extend beyond single-gene modifications to implement systems-level optimization of the entire metabolic network. This includes the fine-tuning of gene expression through promoter engineering and ribosomal binding site optimization to achieve optimal flux through the anthranilate biosynthetic pathway [1]. Additionally, biosensor-assisted cell selection has been employed to identify high-producing strains, linking anthranilate production to selectable phenotypes such as antibiotic resistance or fluorescence [8]. This approach enables high-throughput screening of mutant libraries, significantly accelerating the strain development process.

Recent studies have also explored the implementation of dynamic regulation systems that automatically adjust metabolic flux in response to metabolite levels, preventing the accumulation of intermediate metabolites to toxic levels while maximizing anthranilate production [1]. For example, the native regulation of the antABC operon in Pseudomonas aeruginosa, which encodes an anthranilate dioxygenase complex that degrades anthranilate, is induced by increasing anthranilate concentrations, creating a self-regulating system that maintains intracellular anthranilate at optimal levels [9]. Engineering such sophisticated control mechanisms represents the frontier of microbial metabolic engineering for anthranilate production.

Fermentation Process Optimization and Analytical Methods

Fermentation Strategies

The transition from laboratory-scale cultures to industrial-scale production requires careful optimization of fermentation conditions. Initially, shake flask experiments using minimal media such as M9 with glucose as the carbon source are employed to evaluate strain performance and anthranilate production capacity [3]. However, for high-level production, fed-batch fermentation processes have proven most effective, allowing for better control of nutrient concentrations and the avoidance of substrate inhibition [1] [3]. In these systems, the feeding strategy for glucose and other nutrients is critically important to maintain optimal metabolic activity while preventing the accumulation of organic acids that can inhibit growth and production.

The composition of the fermentation medium significantly impacts both biomass formation and anthranilate production. While minimal media are often used in initial evaluations, the addition of complex nutrients such as yeast extract or tryptone can enhance production titers by relieving nutritional limitations [3]. However, the concentration of tryptophan in the medium must be carefully controlled, as it is required for protein synthesis in trpD-deficient strains but can inhibit anthranilate synthesis through feedback regulation of anthranilate synthase. Additional process parameters that require optimization include dissolved oxygen levels, which affect both central carbon metabolism and energy generation, and pH control, as anthranilate accumulation can acidify the fermentation broth, potentially inhibiting both microbial growth and production [3].

Analytical Methods for Quantification

Accurate monitoring of anthranilate production during fermentation processes is essential for process evaluation and optimization. High-performance liquid chromatography (HPLC) has emerged as the gold standard for anthranilate quantification in fermentation broths, offering high sensitivity and specificity [9] [3]. This method typically involves reverse-phase separation with C18 columns and detection using UV absorbance or fluorescence detectors. Anthranilate exhibits strong UV absorption and native fluorescence, facilitating its detection at low concentrations in complex fermentation matrices.

For more rapid but less specific quantification, colorimetric assays based on the formation of colored complexes can be employed. Additionally, thin-layer chromatography (TLC) has been used for semi-quantitative analysis of anthranilate, particularly for assessing intracellular concentrations [9]. For strains engineered with anthranilate-responsive biosensors, fluorescence-activated cell sorting (FACS) can be used to monitor population-level production characteristics in high-throughput formats [8]. The combination of these analytical approaches provides a comprehensive toolkit for strain characterization and process optimization at various stages of development.

Current State and Future Perspectives

Production Metrics and Performance

Significant progress has been made in improving the production efficiency of microbial anthranilate biosynthesis over the past decade. Current state-of-the-art engineered strains achieve impressive production metrics that approach commercial viability. Specifically, engineered E. coli strains have been reported to produce up to 14 g/L of anthranilate in fed-batch fermentation processes [3], while metabolically engineered Corynebacterium glutamicum has demonstrated even higher production, reaching 26.40 g/L of anthranilate in glucose minimal medium [1]. These production levels represent substantial improvements over early engineered strains that produced less than 1 g/L in shake flask cultures, demonstrating the remarkable potential of systematic metabolic engineering approaches.

The yield of anthranilate from glucose has also seen significant improvements through targeted engineering of central carbon metabolism and the shikimate pathway. Initial engineered strains exhibited yields of approximately 0.06 g anthranilate per g glucose [3], while subsequent generations with enhanced precursor supply and reduced carbon diversions achieved yields corresponding to 28-46% of the theoretical maximum [3]. Further enhancements in yield have been realized through the implementation of transport engineering strategies, particularly the inactivation of the phosphotransferase system (PTS) for glucose uptake, which increases the intracellular availability of phosphoenolpyruvate, a key precursor for anthranilate biosynthesis [3].

Challenges and Future Directions

Despite the considerable progress in microbial anthranilate production, several technical challenges remain to be addressed. The inherent toxicity of anthranilate to microbial cells represents a significant limitation, as accumulating product can inhibit both growth and production, ultimately limiting the maximum achievable titer [9]. This challenge has been addressed through various strategies including in situ product removal techniques that continuously extract anthranilate from the fermentation broth, as well as the implementation of export systems that facilitate product secretion [8]. Additionally, the carbon flux imbalance between glycolysis and the pentose phosphate pathway continues to limit precursor availability, necessitating more sophisticated approaches to optimize cofactor and energy metabolism.

Future advancements in microbial anthranilate production will likely emerge from several promising research directions. The integration of systems biology tools such as transcriptomics, proteomics, and metabolomics with computational modeling will enable more comprehensive understanding of metabolic networks and identify previously unrecognized engineering targets [1]. Additionally, the application of synthetic biology approaches to create orthogonal metabolic pathways that bypass native regulation could dramatically improve flux toward anthranilate [8]. As these advanced strategies mature, microbial production of this compound is poised to become an increasingly economically competitive and environmentally sustainable alternative to conventional chemical synthesis methods.

References

Experimental Protocol for Thermal Decomposition Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is synthesized from current research practices in analyzing metal-anthranilate complexes [1] [2] [3]. You can directly apply this protocol to sodium anthranilate.

  • 1. Instrumentation: Use a Thermogravimetric Analyzer (e.g., Shimadzu TGA-50, PerkinElmer TGA 4000). The system should ideally be coupled with a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) for evolved gas analysis (EGA).
  • 2. Sample Preparation:
    • Purify the this compound sample.
    • Typically, a small, precisely weighed mass (between 5-10 mg) is loaded into an open alumina or platinum crucible.
  • 3. Experimental Parameters:
    • Atmosphere: Use a dynamic atmosphere of high-purity synthetic air (for oxidative decomposition) or nitrogen (for inert/pyrolytic decomposition), with a constant flow rate (e.g., 20-50 mL/min).
    • Temperature Program: Heat the sample from room temperature to a final temperature of 600 °C to 800 °C.
    • Heating Rate: A controlled heating rate of 10 °C per minute is standard for a detailed mass loss profile.
  • 4. Data Collection: The instrument software will record the sample's mass (as a percentage of the initial mass), temperature, and time throughout the experiment.
  • 5. Complementary Techniques:
    • Simultaneous DSC: If available, perform simultaneous Differential Scanning Calorimetry (DSC) to measure enthalpy changes associated with thermal events.
    • Evolved Gas Analysis (EGA): Couple the TGA to an FTIR or MS. The transfer line must be heated to prevent condensation of evolved gases. This allows for the identification of specific gases (e.g., H₂O, CO₂, nitrogen oxides) released at each decomposition stage, which is critical for proposing a reaction mechanism.

The workflow for a comprehensive thermal decomposition experiment can be summarized as follows:

G Start Start TGA Experiment Prep Sample Preparation (5-10 mg in crucible) Start->Prep Params Set Parameters: - Gas: Air/N₂ - Range: RT to 600-800°C - Rate: 10°C/min Prep->Params Run Run TGA Analysis Params->Run Data Collect Data: - Mass vs. Temp/Time - DTGA curve Run->Data EGA Evolved Gas Analysis (FTIR or MS) Data->EGA Interpret Interpret Data: - Identify decomposition steps - Propose mechanism - Determine stability EGA->Interpret End Report Findings Interpret->End

Expected Data Output and Interpretation

Without specific data for this compound, the table below outlines the generic type of data you should expect to obtain and how to interpret it, based on the analysis of similar complexes [1] [2].

Parameter Description & Significance
Initial Mass The exact starting mass of the sample (e.g., 7.52 mg). Used for all calculations.
Decomposition Steps Number of distinct mass loss events observed on the TG curve, indicating separate thermal processes.
Onset Temperature (°C) The temperature at which a decomposition step begins. A key indicator of thermal stability.
DTG Peak (°C) The temperature at the maximum rate of mass loss for each step (from the derivative curve).
Mass Loss (%) The percentage of total mass lost in each step. Used to identify the lost fragment (e.g., water, CO₂).
Residual Mass (%) The final inorganic residue remaining after decomposition (e.g., sodium carbonate or oxide).

Key Analytical Insights

Based on studies of other anthranilate complexes, your analysis should focus on:

  • Stoichiometry Determination: The mass loss in the first step often corresponds to the loss of water of crystallization. The percentage mass loss can be used to confirm the hydrate stoichiometry of your complex [2] [3].
  • Decomposition Pathway: Subsequent mass losses correspond to the combustion of the organic anthranilate ligand. EGA is crucial here to confirm the evolution of CO₂, H₂O, and nitrogen oxides, helping to map the complete breakdown pathway of the molecule [1].
  • Stability Comparison: The onset temperatures for decomposition allow you to compare the thermal stability of this compound with other metal anthranilates or similar pharmaceutical salts.

References

Comprehensive Application Notes and Protocols: Sodium Anthranilate Complexes with Transition Metals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anthranilic Acid and Its Transition Metal Complexes

Anthranilic acid (2-aminobenzoic acid) represents a biologically significant compound that has attracted substantial research interest due to its versatile coordination capabilities with transition metal ions. This ortho-aminobenzoic acid derivative possesses two potential donor atoms: the amino group (-NH₂) and the carboxylate group (-COO⁻), creating an excellent chelating system for metal coordination. The significance of anthranilate-metal complexes extends across multiple domains, including pharmaceutical sciences, catalysis, and materials science, owing to their diverse biological activities and functional properties [1].

The coordination chemistry of anthranilic acid with transition metals enables the formation of structurally diverse complexes with varying stoichiometries and geometries. These complexes exhibit enhanced thermal stability and biological activity compared to the free ligand, making them particularly valuable in drug development. Recent studies have demonstrated that metal complexation can significantly alter the pharmacological profile of pharmaceutical compounds, potentially leading to reduced side effects and enhanced efficacy. For instance, complex formation with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to mitigate the gastric mucosal damage typically associated with these medications while maintaining their therapeutic effects [2].

Anthranilic acid derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties [1]. The complexation of anthranilic acid with transition metals often amplifies these activities or introduces new pharmacological effects. The redox-active nature of many transition metals contributes to the biological functionality of these complexes, enabling participation in electron transfer processes that may be crucial for their mechanism of action. Furthermore, the ability of these complexes to adopt various coordination geometries (octahedral, tetrahedral, square planar) allows for precise molecular recognition and interaction with biological targets [3] [4].

Table 1: Metal Complex Stoichiometries and Key Characteristics Based on Elemental Analysis and TGA

Metal Ion Oxidation State Complex Stoichiometry (Metal:Ligand) Key Characteristics
Zn(II) +2 1:2 Colorless, diamagnetic
Bi(III) +3 Not 1:2* Heavy metal complex
Ag(I) +1 Not 1:2* Linear geometry
Fe(II) +2 1:2 Paramagnetic
Co(II) +2 1:2 Catalytically active
Cu(II) +2 1:2 Catalytically active
Mn(II) +2 1:2 Paramagnetic
Al(III) +3 Not 1:2* Hard Lewis acid
Ni(II) +2 1:2 Paramagnetic
Cr(III) +3 1:2 Octahedral geometry

Note: Complexes with Ag(I), Al, and Bi do not follow the 1:2 stoichiometry observed for most other metals [1].

Synthesis Protocols

Preparation of Sodium Anthranilate
2.1.1 Materials and Equipment
  • Anthranilic acid reagent grade (>98% purity)
  • Sodium hydroxide (NaOH) pellets, analytical grade
  • Deionized water (resistivity ≥18 MΩ·cm)
  • Laboratory balance (accuracy ±0.0001 g)
  • Magnetic stirrer with hotplate
  • Ultrasonic bath (optional)
  • Water bath for controlled evaporation
  • Vacuum desiccator for drying
  • Filter paper (Whatman No. 1 or equivalent)
  • Büchner funnel and filtration apparatus
2.1.2 Step-by-Step Procedure
  • Weighing: Accurately weigh 0.28 g (2.0 mmol) of anthranilic acid using an analytical balance.

  • Dissolution: Transfer the anthranilic acid to a 100 mL round-bottom flask containing 30 mL of deionized water.

  • Basification: Add 0.085 g (2.1 mmol) of sodium hydroxide pellets to the solution. The molar ratio of NaOH to anthranilic acid should be approximately 1.05:1 to ensure complete salt formation.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature for 30 minutes until complete dissolution occurs. Alternatively, sonicate the mixture for 5-10 minutes to accelerate dissolution.

  • Concentration: Transfer the solution to an evaporation dish and concentrate using a water bath at 40-50°C until a thin crystal film forms around the edges.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 15-20 minutes to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash with 5-10 mL of ice-cold deionized water.

  • Drying: Dry the purified this compound under vacuum in a desiccator for 4-6 hours before storage.

Quality Control: The final product should appear as a white crystalline solid. The yield is typically >85%. For optimal complex formation, the this compound should be used within one week of preparation or stored in a moisture-free environment at 4°C [1] [2].

General Synthesis of Transition Metal Complexes
2.2.1 Materials and Equipment
  • This compound (prepared as described in Section 2.1)
  • Transition metal salts (chlorides, sulfates, or nitrates, >97% purity)
  • Deionized water
  • Round-bottom flasks (50-100 mL)
  • Magnetic stirrer
  • Vacuum filtration apparatus
  • Vacuum desiccator
  • Laboratory oven (optional)
2.2.2 General Complexation Procedure
  • Ligand Solution Preparation: Dissolve the prepared this compound (2.0 mmol) in 30 mL of deionized water in a 100 mL round-bottom flask.

  • Metal Salt Preparation: Separately dissolve 0.5 mmol of the appropriate metal salt in 5 mL of deionized water. The choice of anion (chloride, sulfate, nitrate) depends on the metal and its solubility characteristics.

  • Complexation: Gradually add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Precipitation: Continue stirring for 30 minutes. The formation of a precipitate indicates complex formation. For metals that do not precipitate immediately, gentle heating at 40-50°C may be required.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid complex thoroughly with 3 × 10 mL aliquots of deionized water to remove unreacted starting materials and counterions.

  • Drying: Dry the purified complex under vacuum in a desiccator for 12-24 hours.

  • Storage: Store the dried complexes in a vacuum desiccator or under anhydrous conditions to prevent hydration [1].

Table 2: Specific Metal Salts and Synthesis Conditions for Anthranilate Complexes

Metal Complex Metal Salt Used Reaction Time Appearance of Complex
Zn(II) complex ZnCl₂ or Zn(NO₃)₂·6H₂O 30 minutes White precipitate
Bi(III) complex Bi(NO₃)₃·5H₂O 30 minutes Off-white precipitate
Ag(I) complex AgNO₃ 30 minutes Light-sensitive precipitate
Fe(II) complex FeSO₄·7H₂O 30 minutes Colored precipitate
Co(II) complex CoCl₂·6H₂O 30 minutes Pink-colored solid
Cu(II) complex CuSO₄·5H₂O 30 minutes Blue-green solid
Mn(II) complex MnCl₂·4H₂O 30 minutes Pale brown solid
Al complex Al₂(SO₄)₃·18H₂O 30 minutes White precipitate
Ni(II) complex Ni(II) salt 30 minutes Green solid
Cr(III) complex Cr(NO₃)₃·9H₂O 30 minutes Colored precipitate
2.2.3 Stoichiometry Considerations

The stoichiometry of the complexes depends on the oxidation state of the metal:

  • Monovalent metals (Ag⁺): Typically form 1:1 metal:ligand complexes
  • Divalent metals (Zn²⁺, Fe²⁺, Co²⁺, Cu²⁺, Mn²⁺, Ni²⁺): Typically form 1:2 metal:ligand complexes
  • Trivalent metals (Bi³⁺, Al³⁺, Cr³⁺): Typically form 1:3 metal:ligand complexes

These stoichiometries are confirmed through elemental analysis and thermogravimetric analysis (TGA) [1].

Characterization Methods

Spectroscopic Characterization
3.1.1 Fourier-Transform Infrared Spectroscopy (FT-IR)

Sample Preparation: Grind 1-2 mg of the complex with 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press at 10-15 tons for 2-3 minutes.

Measurement Parameters:

  • Spectral range: 400-4000 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Scans: 32 accumulations per spectrum

Key Spectral Interpretations:

  • Carboxylate stretching: The asymmetric (ν_as COO⁻) and symmetric (ν_s COO⁻) stretches appear between 1550-1650 cm⁻¹ and 1400-1500 cm⁻¹, respectively. The separation (Δ) between these bands indicates coordination mode:
    • Δ > 200 cm⁻¹: Monodentate coordination
    • Δ < 200 cm⁻¹: Bidentate coordination
    • Δ ≈ 200 cm⁻¹: Ionic bonding
  • Amino group stretching: N-H stretches appear around 3300-3500 cm⁻¹. Shift upon complexation indicates coordination through the nitrogen atom.
  • Metal-ligand vibrations: M-N and M-O stretches appear below 600 cm⁻¹ [1].
3.1.2 UV-Visible Spectroscopy

Sample Preparation: Prepare 150 μM solutions of each complex in DMSO. Use matched quartz cuvettes with 1 cm path length.

Measurement Parameters:

  • Spectral range: 200-800 nm
  • Scan speed: Medium
  • Slit width: 2 nm

Data Interpretation:

  • Charge transfer bands: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in UV region.
  • d-d transitions: For metals with incomplete d-subshells (Cr³⁺, Co²⁺, Ni²⁺, Cu²⁺), d-d transitions appear in visible region (400-800 nm).
  • Extinction coefficients: Calculate using Beer-Lambert law for quantitative analysis [1] [4].
3.1.3 Magnetic Susceptibility Measurements

Procedure: Use a Sherwood Scientific Magnetic Susceptibility Balance or equivalent.

  • Calibrate with a standard of known susceptibility
  • Pack finely ground sample in a clean, dry tube
  • Measure at room temperature (298 K)

Interpretation:

  • Calculate effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828√(χ_M × T)
  • Compare experimental values with theoretical values for spin-only cases
  • Provides information on electronic configuration and geometry [1].
Thermal and Elemental Analysis
3.2.1 Thermogravimetric Analysis (TGA)

Parameters:

  • Temperature range: Room temperature to 600°C
  • Heating rate: 10°C/minute
  • Atmosphere: Air or nitrogen

Data Analysis:

  • Determine hydration state from mass loss at 50-150°C
  • Identify decomposition steps and temperatures
  • Confirm stoichiometry by residual mass corresponding to metal oxide [1].
3.2.2 Elemental Analysis (CHN Analysis)

Sample Preparation: Dry samples thoroughly under vacuum before analysis. Use 1-2 mg of sample.

Standards: Calibrate with certified reference materials (acetanilide or similar).

Data Interpretation:

  • Compare experimental C, H, N percentages with theoretical values
  • Confirm complex stoichiometry and purity [1].
Morphological and Surface Characterization
3.3.1 Scanning Electron Microscopy (SEM)

Sample Preparation: Sputter-coate with gold or carbon for conductivity (5-10 nm thickness).

Parameters:

  • Accelerating voltage: 5-15 kV
  • Working distance: 5-10 mm
  • Detector: Secondary electron detector

Analysis: Determine particle size, morphology, and distribution [1].

3.3.2 BET Surface Area Analysis

Sample Preparation: Degas samples at 150°C for 3-4 hours under vacuum.

Measurement:

  • Adsorptive: N₂ gas
  • Relative pressure range (P/P₀): 0.05-0.3
  • Analysis method: Multipoint BET

Application: Correlate surface area with catalytic activity [1].

Experimental Applications and Protocols

Catalytic Activity Assessment
4.1.1 Reduction of 4-Nitrophenol (4-NP)

Principle: The reduction of 4-NP to 4-aminophenol (4-AP) by sodium borohydride in the presence of metal complexes serves as a model reaction to evaluate catalytic activity.

Materials:

  • 4-Nitrophenol (4-NP)
  • Sodium borohydride (NaBH₄)
  • Catalyst (anthranilate metal complexes)
  • Quartz cuvette for UV-Vis measurements
  • UV-Vis spectrophotometer

Procedure:

  • Prepare a mixture of 4-NP (0.1 mM) and NaBH₄ (10 mM) in deionized water.
  • Transfer 2.5 mL of the mixture to a quartz cuvette.
  • Add catalyst (0.1-0.5 mg) to the cuvette and mix immediately.
  • Monitor the reaction by recording UV-Vis spectra at regular time intervals (0-70 minutes).
  • Measure the decrease in absorbance at 400 nm (characteristic of 4-NP) and the increase at 300 nm (characteristic of 4-AP).

Kinetic Analysis:

  • Plot ln(A_t/A_0) versus time, where A_t is absorbance at time t and A_0 is initial absorbance
  • The slope gives the apparent rate constant (k_app)
  • Normalize by catalyst mass or concentration for comparison

Results: Co(II) complex 5 and Cu(II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-AP [1].

Table 3: Catalytic Performance of Selected Anthranilate Complexes in 4-NP Reduction

Complex Metal Catalytic Activity Relative Rate Constant
1 Zn(II) Moderate Intermediate
3 Ag(I) Low Low
5 Co(II) High High
6 Cu(II) High High
8 Al Low Low
10 Cr(III) Moderate Intermediate
Biological Activity Evaluation
4.2.1 Antibacterial Assay

Test Organisms:

  • Staphylococcus aureus (Gram-positive)
  • Pseudomonas aeruginosa (Gram-negative)
  • Escherichia coli (Gram-negative)

Culture Preparation:

  • Maintain bacterial cultures on Nutrient Agar at 4°C.
  • Inoculate fresh broth and incubate at 37°C for 18-24 hours before testing.
  • Adjust turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

Disc Diffusion Method:

  • Prepare lawns of bacterial cells by spreading 100 μL of bacterial suspension on Nutrient Agar plates.
  • Impregnate sterile filter paper discs (6 mm diameter) with 50 μL of test compound solutions at concentrations of 500 ppm and 1000 ppm in DMSO.
  • Place impregnated discs on inoculated agar surfaces.
  • Include control disc with 50 μL DMSO only.
  • Incubate plates at 37°C for 24-48 hours.
  • Measure zones of inhibition to the nearest millimeter.

Interpretation: Ag(I) complex 3 showed the best activity against all tested bacterial strains [1].

4.2.2 Antifungal Assay

Test Organisms:

  • Fusarium solani
  • Aspergillus niger

Culture Preparation:

  • Maintain fungal cultures on Potato Dextrose Agar (PDA).
  • Grow for 5 days before use.
  • Prepare culture discs (6 mm) from actively growing regions.

Procedure:

  • Place fungal culture discs in the center of PDA plates.
  • Apply compound-loaded discs as described for antibacterial testing.
  • Incubate at 28°C for 5-7 days.
  • Measure zones of inhibition.

Results: Ag(I) complex 3 exhibited significant antifungal activity against both test fungi [1].

4.2.3 Nematicidal Activity

Test Organism: Second-stage juveniles (J2) of root-knot nematodes (Meloidogyne javanica)

Nematode Collection:

  • Collect egg masses from infected eggplant roots.
  • Place in sterile water for hatching.
  • Maintain approximately 40-60 juveniles per mL.

Procedure:

  • Prepare test solutions at 500 ppm and 1000 ppm concentrations.
  • Mix 1 mL of nematode suspension with 1 mL of test solution in cavity blocks.
  • Include appropriate controls (water or DMSO only).
  • Assess mortality after 24-48 hours exposure.
  • Calculate percentage mortality relative to controls.

Results: Ag(I) complex 3 demonstrated the best nematicidal activity [1].

Table 4: Biological Activity Profile of Anthranilate Metal Complexes

Complex Metal Antibacterial Activity Antifungal Activity Nematicidal Activity
1 Zn(II) Moderate Low Low
3 Ag(I) High High High
5 Co(II) Low Low Low
6 Cu(II) Moderate Moderate Moderate
8 Al Low Low Low
10 Cr(III) Moderate Low Low

Graphical Workflows and Diagrams

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_applications Application Testing Start Start A Prepare this compound Start->A End End B Dissolve Metal Salt A->B C Mix Solutions B->C D Stir 30 min C->D E Filter Precipitate D->E F Wash with Water E->F G Dry Under Vacuum F->G H FT-IR Analysis G->H I UV-Vis Spectroscopy H->I J Elemental Analysis I->J K TGA Analysis J->K L SEM Imaging K->L M Catalytic Testing L->M N Antibacterial Assay M->N O Antifungal Assay N->O P Nematicidal Testing O->P P->End

Diagram 1: Comprehensive experimental workflow for synthesis, characterization, and application testing of this compound transition metal complexes.

Characterization Techniques

CharacterizationMethods cluster_spectroscopic Spectroscopic Methods cluster_thermal Thermal & Elemental Analysis cluster_morphological Morphological Analysis Characterize Characterize IR FT-IR Spectroscopy Characterize->IR UV UV-Vis Spectroscopy Characterize->UV MS Mass Spectrometry Characterize->MS Mag Magnetic Susceptibility Characterize->Mag TGA Thermogravimetric Analysis Characterize->TGA CHN Elemental Analysis Characterize->CHN SEM SEM Imaging Characterize->SEM BET BET Surface Area Characterize->BET Info1 Info1 IR->Info1 Coordination mode Info2 Info2 UV->Info2 Electronic transitions Info3 Info3 TGA->Info3 Thermal stability Info4 Info4 SEM->Info4 Particle morphology

Diagram 2: Comprehensive characterization techniques employed for structural elucidation and property evaluation of this compound metal complexes.

Conclusion

This compound forms structurally diverse complexes with transition metals that exhibit promising catalytic capabilities and biological activities. The synthesis protocols described herein yield complexes with defined stoichiometries—primarily 1:2 metal:ligand for divalent metals, with variations for monovalent and trivalent metals. Comprehensive characterization using spectroscopic, thermal, and morphological techniques confirms complex formation and provides insight into structure-property relationships.

The exceptional catalytic performance of Co(II) and Cu(II) complexes in the reduction of 4-nitrophenol, coupled with the broad-spectrum antimicrobial and nematicidal activity demonstrated by the Ag(I) complex, highlights the potential applications of these materials in environmental remediation and agricultural chemistry. The enhanced stability of metal complexes compared to their parent ligands, as evidenced by forced degradation studies, further supports their potential in pharmaceutical development.

Future research directions should explore structure-activity relationships in greater depth, investigate synergistic effects in mixed-metal systems, and develop supported catalyst systems for practical applications. The protocols and characterization methods outlined in these Application Notes provide a robust foundation for further investigation and development of anthranilate-based metal complexes.

References

sodium anthranilate in organodiselenide hybrid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis Protocols

Synthesis of Methyl 2-amino-5-selenocyanatobenzoate (4)

Objective: To synthesize the key selenocyanate intermediate from methyl anthranilate [1] [2].

Materials:

  • Methyl 2-aminobenzoate (methyl anthranilate, 12.5 mmol, 1800 mg)
  • Selenium dioxide (SeO₂, 30 mmol, 3300 mg)
  • Malononitrile (15 mmol, 1000 mg)
  • Dimethyl sulfoxide (DMSO, 10 mL)

Procedure:

  • In-situ Preparation of Triselenium Dicyanide: Add selenium dioxide (30 mmol) to a solution of malononitrile (15 mmol) in 10 mL of DMSO. Stir the mixture at room temperature for 20 minutes. Filter the resulting solution to remove any elemental selenium (black precipitate) [1] [2].
  • Reaction with Methyl Anthranilate: Add methyl 2-aminobenzoate (12.5 mmol) to the filtered solution. Stir the reaction mixture for an additional 2 hours at room temperature [1] [2].
  • Work-up and Isolation: Pour the reaction mixture onto 10 g of ice. Filter the resulting precipitate and wash it thoroughly with water and a sodium carbonate solution.
  • Purification: Dry the product and recrystallize it from petroleum ether to obtain methyl 2-amino-5-selenocyanatobenzoate (4) as a pure solid. Yield: 96% [1] [2].

Characterization Data:

  • The structure was confirmed by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry [1] [2].
Synthesis of Dimethyl 5,5'-diselanediylbis(2-aminobenzoate) (5)

Objective: To reduce the selenocyanate (4) to the corresponding diselenide (5) [1] [2].

Materials:

  • Methyl 2-amino-5-selenocyanatobenzoate (4, 4 mmol, 1000 mg)
  • Sodium hydroxide (NaOH, 4 mmol, 160 mg)
  • Ethanol (EtOH, 20 mL)

Procedure:

  • Reduction Reaction: Dissolve compound 4 (4 mmol) in 20 mL of ethanol. Add sodium hydroxide (4 mmol) to the solution.
  • Stirring and Monitoring: Stir the reaction mixture at room temperature for 2 hours.
  • Isolation and Purification: Filter the resulting precipitate, wash it extensively with water, and recrystallize from chloroform to obtain the diselenide (5) as a pure product. Yield: 92% [1] [2].
Synthesis of Organic Selenides (e.g., Compound 14) via Reduction Alkylation

Objective: To synthesize mono-selenide derivatives from the diselenide precursor (5) [1] [2].

Materials:

  • Dimethyl 5,5'-diselanediylbis(2-aminobenzoate) (5, 2 mmol)
  • Appropriate halo derivative (e.g., methyl iodide, 4.4 mmol)
  • Sodium borohydride (NaBH₄, 6 mmol, ~227 mg)
  • Ethanol (EtOH, 25 mL)

Procedure:

  • Reaction Setup: Dissolve diselenide (5) and the desired halo derivative (4.4 mmol) in 25 mL of ethanol.
  • Reduction: Add sodium borohydride (6 mmol) in portions over 1 hour. Caution: Monitor for hydrogen gas evolution.
  • Completion: Stir the reaction for an additional 2 hours after the addition is complete.
  • Work-up: Dry the organic layer over a suitable desiccant and evaporate the solvent under vacuum to obtain the crude selenide (e.g., methyl 2-amino-5-(methylselanyl) benzoate, 14).
  • Purification: Purify the product using recrystallization or chromatography [1] [2].

Biological Evaluation Protocols

In Vitro Antimicrobial Assay

Objective: To determine the antimicrobial activity of synthesized hybrids against standard microbial strains [1] [2].

Materials:

  • Test organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)
  • Standard drugs: Ampicillin (for bacteria), Clotrimazole (for fungus)
  • Mueller-Hinton Broth (for bacteria), Sabouraud Dextrose Broth (for fungus)
  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Adjust the turbidity of microbial suspensions to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL for bacteria; ~1.0 x 10⁶ CFU/mL for yeast).
  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds (e.g., 14) and standard drugs in the appropriate broth in the 96-well plate.
  • Inoculation and Incubation: Inoculate each well with the standardized microbial suspension. Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungus).
  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth. The percentage of inhibition activity (IA%) can also be calculated relative to the control [1] [2].

Results: Compound 14 showed IA% of 90.5% (S. aureus), 91.3% (E. coli), and 100% (C. albicans), with MIC values comparable to standard drugs [1] [2].

In Vitro Cytotoxicity Assay (MTT)

Objective: To evaluate the anticancer potential of the hybrids against human cancer cell lines [1] [2].

Materials:

  • Cell lines: HepG2 (human liver carcinoma), MCF-7 (human breast adenocarcinoma), primary fibroblasts (as a non-cancerous control)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO (for solubilizing formazan crystals)
  • 96-well tissue culture plates, CO₂ incubator

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 µM - 100 µM) and include Adriamycin (doxorubicin) as a positive control. Incubate for 48-72 hours.
  • MTT Incubation: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation.
  • Solubilization and Measurement: Carefully remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 570 nm using a microplate reader.
  • IC₅₀ Calculation: Calculate the concentration that inhibits cell growth by 50% using appropriate software. The Therapeutic Index (TI) can be calculated as TI = IC₅₀ (fibroblasts) / IC₅₀ (cancer cells) [1] [2].

Results: Compound 14 exhibited superior cytotoxicity against HepG2 cells (IC₅₀ = 3.57 ± 0.1 µM) compared to Adriamycin (IC₅₀ = 4.50 ± 0.2 µM) and showed a high Therapeutic Index of 17, indicating good selectivity [1] [2].

In Vitro Antioxidant Assays (DPPH and ABTS)

Objective: To measure the free radical scavenging activity of the organodiselenide hybrids [1] [2].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution (0.1 mM in methanol)
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation solution
  • Vitamin C (ascorbic acid) as standard antioxidant
  • UV-Visible spectrophotometer

DPPH Assay Procedure:

  • Reaction Setup: Mix 1 mL of the test compound solution (at various concentrations) with 2 mL of DPPH solution.
  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
  • Measurement: Measure the absorbance at 517 nm. Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 [1] [2].

ABTS Assay Procedure:

  • Radical Generation: Generate the ABTS⁺ radical by reacting ABTS stock solution with potassium persulfate and incubating in the dark for 12-16 hours.
  • Assay Setup: Dilute the ABTS⁺ solution to an absorbance of ~0.7 at 734 nm. Mix the test compound with the diluted ABTS⁺ solution.
  • Measurement: Incubate for 6 minutes and measure the absorbance at 734 nm. Calculate the scavenging activity as described for the DPPH assay [1] [2].

Results: Compounds 5 and 14 showed potent radical scavenging activity (86% to 96%), comparable to vitamin C (95%) in these assays [1] [2].

Data Analysis and Mechanistic Insights

Summary of Biological Activity Data

The quantitative results from the biological evaluations are summarized in the table below.

Compound HepG2 IC₅₀ (µM) Therapeutic Index (TI) S. aureus IA% E. coli IA% C. albicans IA% DPPH Scavenging % ABTS Scavenging %
14 3.57 ± 0.1 17 90.5 91.3 100 91 96
5 Not the most cytotoxic Not reported Less active than 14 Less active than 14 Less active than 14 86 92
Adriamycin 4.50 ± 0.2 - - - - - -
Vitamin C - - - - - 95 95
Proposed Mechanism of Antioxidant Activity

The potent antioxidant activity of organodiselenides is often attributed to their ability to mimic the enzyme Glutathione Peroxidase (GPx), which catalyzes the reduction of harmful peroxides (like H₂O₂) using glutathione (GSH), thereby protecting cells from oxidative damage [3]. The catalytic cycle involves the selenol (-SeH) intermediate.

G R1 R-Se-Se-R (Diselenide) R2 2 R-SeH (Selenol) R1->R2  Reduction (e.g., by GSH) R3 R-Se-SG (Selenenosulfide) R2->R3  Reaction with ROOH R3->R2  Reduction by GSH P1 ROOH (Peroxide) P2 ROH + H₂O (Alcohol) P1->P2  Gets Reduced G1 2 GSH (Glutathione) G2 GSSG (Oxidized Glutathione) G1->G2  Gets Oxidized

Diagram 1: Proposed GPx-mimetic catalytic cycle of organodiselenide antioxidants. The diselenide is reduced to selenol, which reduces peroxides to harmless alcohols. Glutathione (GSH) acts as the stoichiometric reductant, being oxidized to GSSG in the process [3].

Experimental Workflow for Hybrid Molecule Development

The overall process from design to biological validation of sodium anthranilate-based organodiselenide hybrids is outlined below.

G Start Molecular Design: Anthranilate + Organoselenium Step1 Synthesis of Key Intermediate (Selenocyanate 4) Start->Step1 Step2 Synthesis of Core Scaffold (Diselenide 5) Step1->Step2 Step3 Derivatization (e.g., Selenide 14) Step2->Step3 Step4 Structural Confirmation (NMR, IR, MS) Step3->Step4 Step5 Biological Evaluation (Antimicrobial, Anticancer, Antioxidant) Step4->Step5 Step6 Data Analysis & Hit Identification Step5->Step6

Diagram 2: Experimental workflow for the development and evaluation of anthranilate-organodiselenide hybrid molecules.

Conclusion and Outlook

The integration of the anthranilate scaffold with organoselenium chemistry, using sodium or methyl anthranilate as a starting point, has proven to be a highly successful strategy for generating novel hybrid molecules with multifaceted biological profiles. The protocols outlined herein have enabled the synthesis of specific compounds, such as 14, which demonstrate potent, broad-spectrum antimicrobial activity, selective and potent cytotoxicity against liver carcinoma cells, and powerful antioxidant capabilities rivaling standard drugs. The high therapeutic index of compound 14 is particularly noteworthy, suggesting a favorable safety profile. These findings firmly establish anthranilate-organodiselenide hybrids as a promising class of compounds for further development as antimicrobial, anticancer, and antioxidant agents. Future work should focus on conducting comprehensive in vivo studies to validate these effects in animal models, further investigating the underlying molecular mechanisms of action (e.g., specific protein targets), and exploring a broader scope of chemical derivatization to refine potency and optimize drug-like properties.

References

Application Notes and Protocols: Sodium Anthranilate as a Tryptophan Labeling Precursor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Anthranilate occupies a crucial position in cellular metabolism, serving as both a direct intermediate in tryptophan biosynthesis and a key node in the kynurenine pathway of tryptophan catabolism. Its role as a stable isotope-labeled precursor enables researchers to trace metabolic flux in both anabolic and catabolic processes, providing critical insights for drug development in areas ranging from neuroinflammation to cancer metabolism. The use of labeled anthranilate, including its sodium salt form, allows for precise tracking of tryptophan metabolism through various branches, including the production of neurologically active compounds and specialized metabolites.

In plants, anthranilate synthase (AS) catalyzes the first committed step in tryptophan biosynthesis, converting chorismate to anthranilate [1]. This pathway occurs primarily in plastids, with anthranilate serving as a common precursor for both primary metabolism (tryptophan synthesis) and specialized metabolism, including the production of defensive compounds, volatiles, and the auxin biosynthesis precursor [1]. In mammalian systems and microorganisms, anthranilate emerges as a metabolite in the kynurenine pathway, which degrades over 90% of dietary tryptophan and generates neuroactive compounds [2]. The strategic position of anthranilate at this metabolic intersection makes it an ideal tracing precursor for understanding metabolic rewiring in various disease states.

Key Experimental Data and Quantitative Analysis

The table below summarizes quantitative data from pivotal studies utilizing anthranilate labeling or measuring anthranilate production across different biological systems:

Table 1: Quantitative Data from Anthranilate and Tryptophan Metabolic Studies

Organism/System Key Finding Quantitative Result Reference
Candida utilis mutants Conversion of 15N-labeled anthranilate to [1-15N] L-tryptophan 50% conversion ratio of 15N achieved [3]
Pseudomonas aeruginosa (CHA strain) Anthranilate production ex vivo via kynurenine pathway Reached ~100 μM after 24h culture (2×10⁹ CFU/mL) [4]
Pseudomonas aeruginosa (ΔkynA mutant) Anthranilate production impairment without functional kynurenine pathway ~100-fold decrease vs wild type [4]
Transgenic rice cells (OASA1D) Increased tryptophan biosynthetic flux ~6x flux increase vs wild type; 45x higher Trp accumulation [5]
Cultured rice cells Absolute tryptophan biosynthetic flux measurement 6.0 ± 1.1 nmol·(g FW·h)⁻¹ [5]

These quantitative findings demonstrate the robust conversion efficiency of anthranilate to tryptophan in biological systems and highlight the potential for significant flux amplification through genetic engineering of pathway enzymes. The data from microbial systems further reveals the substantial production capacity for anthranilate through the kynurenine pathway, establishing its relevance for both biosynthesis and catabolism studies.

Experimental Protocols

Protocol: Metabolic Flux Analysis Using Stable Isotope-Labeled Anthranilate

This protocol outlines the use of stable isotope-labeled anthranilate for tracing metabolic flux into tryptophan and downstream metabolites in plant and microbial systems, adapting methodologies from published studies [3] [6].

3.1.1 Materials and Reagents
  • Labeled Precursor: [15N] anthranilic acid (sodium salt) or [13C6] anthranilic acid, depending on experimental design
  • Internal Standards: Deuterated or 13C-labeled internal standards for IAA, tryptophan, and anthranilate
  • Growth Media: Appropriate sterile liquid or solid media for target organism
  • Inhibitors (Optional): YDF (YUC inhibitor), L-kynurenine (TAA1/TAR inhibitor), or other pathway-specific inhibitors
  • Extraction Solvents: Methanol, acetonitrile, acetone (HPLC or MS grade)
  • LC-MS/MS System: Equipped with reversed-phase C18 column and capable of multiple reaction monitoring (MRM)
3.1.2 Procedure
  • Preparation of Labeled Media:

    • Prepare growth media containing 0.1-1.0 mM stable isotope-labeled sodium anthranilate
    • For plant studies, include 0.8-1.0% agar for solid media
    • Filter-sterilize the anthranilate solution and add to autoclaved media after cooling to ~50°C
  • Plant Material Preparation and Treatment:

    • Surface-sterilize Arabidopsis thaliana seeds (or other model species) with sodium hypochlorite solution
    • Cold-stratify seeds for 5-10 days at 4°C to promote uniform germination
    • Sow seeds on nylon mesh placed on control media for initial germination
    • After 5-7 days, transfer seedlings to media containing labeled anthranilate precursor
    • For inhibitor studies, include appropriate concentrations of pathway inhibitors concurrently with labeled precursor
  • Microbial Culture and Labeling:

    • Inoculate Candida utilis mutants or other target microbes in minimal media
    • Grow to mid-log phase before adding labeled anthranilate precursor
    • Maintain cultures for specified duration (e.g., 24-72 hours) with shaking at appropriate temperature
  • Sample Harvest and Extraction:

    • Harvest plant tissues (100-500 mg fresh weight) or microbial cells by rapid freezing in liquid nitrogen
    • Homogenize frozen tissue with 1-2 mL of 80% methanol containing 0.1% formic acid and appropriate internal standards
    • Sonicate samples for 15 minutes at 4°C, then centrifuge at 16,000 × g for 15 minutes
    • Transfer supernatant to fresh tubes and evaporate under nitrogen gas
    • Reconstitute dried extracts in 100-200 μL initial mobile phase for LC-MS analysis
  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm)
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
    • Gradient: 2-98% B over 15-20 minutes at flow rate of 0.3 mL/min
    • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for target metabolites
    • Key Transitions: Monitor labeled and unlabeled forms of anthranilate, tryptophan, IAA, and pathway intermediates
3.1.3 Data Analysis
  • Calculate isotopic enrichment by comparing peak areas of labeled and unlabeled metabolites
  • Determine metabolic flux using computational modeling approaches that fit labeling kinetics to pathway models
  • Normalize metabolite levels to internal standards and tissue fresh weight

Pathway Diagrams and Workflows

Anthranilate in Tryptophan Metabolism Pathways

The following diagram illustrates the central role of anthranilate in both tryptophan biosynthesis and catabolism through the kynurenine pathway, highlighting its position as a key metabolic node:

G Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate AS Tryptophan Tryptophan Anthranilate->Tryptophan PAT1/TRP enzymes Specialized Metabolites Specialized Metabolites Anthranilate->Specialized Metabolites AAMT/ANMT Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO IAA (Auxin) IAA (Auxin) Tryptophan->IAA (Auxin) YUC/TAA1 Kynurenine->Anthranilate KYNU

Figure 1: Anthranilate occupies a central position in tryptophan metabolism, serving as an intermediate in both biosynthesis (green) and catabolism (red), while also branching to specialized metabolites. Key enzymes: AS (anthranilate synthase), PAT1 (anthranilate phosphoribosyltransferase), IDO/TDO (indoleamine/tryptophan-2,3-dioxygenase), KYNU (kynureninase), AAMT/ANMT (anthranilate methyltransferases), YUC/TAA1 (auxin biosynthesis enzymes).

Experimental Workflow for Anthranilate Labeling Studies

The following diagram outlines the comprehensive experimental workflow for utilizing labeled anthranilate in metabolic tracing studies:

G Experimental Design Experimental Design Precursor Application Precursor Application Experimental Design->Precursor Application Sample Collection Sample Collection Precursor Application->Sample Collection Time Course Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Flash Freeze LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Reconstitute Data Processing Data Processing LC-MS/MS Analysis->Data Processing MRM Data Flux Determination Flux Determination Data Processing->Flux Determination Isotopic Enrichment

Figure 2: Experimental workflow for anthranilate labeling studies, showing key steps from precursor application through data analysis for metabolic flux determination.

Applications in Research and Drug Development

The application of this compound as a labeling precursor spans multiple research domains with significant implications for drug development:

  • Neuroinflammation Research: The kynurenine pathway metabolizes over 90% of tryptophan in the body and generates neuroactive metabolites, including quinolinic acid (QUIN) and kynurenic acid (KYNA), which are implicated in inflammatory bowel disease-associated depression and other neuropsychiatric conditions [2]. Anthranilate labeling enables precise tracking of this pathway's activity.

  • Microbial Pathogenesis: In Pseudomonas aeruginosa, anthranilate is a crucial precursor for the Pseudomonas Quinolone Signal (PQS), a quorum-sensing molecule regulating virulence factor expression [4]. Tracing anthranilate flux can identify potential anti-virulence targets.

  • Metabolic Engineering: The demonstrated 50% conversion efficiency of labeled anthranilate to tryptophan in Candida utilis mutants [3] highlights the potential for engineering microbial systems for high-value tryptophan derivative production.

  • Plant Specialized Metabolism: Anthranilate serves as a branchpoint for numerous specialized metabolites, including O-methyl anthranilate (grape aroma volatile) and N-methyl anthranilate (precursor to antimicrobial avenacins) [1]. Tracing anthranilate flux reveals regulatory mechanisms controlling this metabolic diversification.

Troubleshooting and Technical Considerations

  • Precursor Solubility: this compound offers improved aqueous solubility compared to anthranilic acid, but solutions should be freshly prepared and filter-sterilized to prevent degradation.

  • Inhibitor Specificity: When using pathway inhibitors like YDF or L-kynurenine, include proper controls to verify specificity, as off-target effects can confound interpretation [6].

  • Analytical Sensitivity: For low-abundance intermediates, use internal standards with matching isotopic labels to correct for matrix effects and ionization efficiency variations in LC-MS/MS.

  • Pathway Redundancy: Account for potential pathway redundancy, such as the cytosolic indole synthase in Arabidopsis [6], which can bypass plastidic tryptophan synthase.

Conclusion

This compound serves as a highly efficient precursor for tracing tryptophan metabolism across diverse biological systems, from microbial engineering to mammalian pathophysiology. The well-established conversion efficiency to tryptophan, combined with its strategic position at the interface of primary and specialized metabolism, makes it an invaluable tool for elucidating metabolic flux in both anabolic and catabolic pathways. The protocols and data presented herein provide researchers with a foundation for applying this approach to various experimental systems, with particular relevance for drug development targeting tryptophan metabolism in inflammation, neurology, and oncology.

References

Comprehensive Protocol for Evaluating Sodium Anthranilate Antimicrobial Activity: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Sodium anthranilate belongs to the class of carboxylic acid salts that have demonstrated significant potential as antimicrobial agents. While specific studies on this compound are limited in the available literature, extensive research on structurally related compounds provides strong justification for its investigation as a potential antimicrobial agent. Anthranilate compounds are naturally occurring molecules that serve as key intermediates in several biological pathways, including the biosynthesis of tryptophan and various secondary metabolites in microorganisms [1]. The antimicrobial potential of carboxylic acid salts, particularly those derived from aromatic acids, has been established in recent studies, with sodium salts generally exhibiting superior inhibitory effects compared to their potassium counterparts [2].

The mechanistic basis for the antimicrobial activity of carboxylate salts like this compound likely involves multiple pathways. Research has shown that anthranilate serves as a precursor in the synthesis of various bacterial secondary metabolites, including pseudomonas quinolone signal (PQS) molecules in Pseudomonas aeruginosa, which are involved in quorum sensing systems [1]. By modulating these pathways, this compound may interfere with bacterial communication and virulence factor production. Additionally, carboxylic acid salts typically exhibit antimicrobial effects through disruption of cellular membrane integrity, interference with enzymatic activity, and alteration of intracellular pH homeostasis [2]. These established mechanisms provide a solid foundation for exploring this compound's specific antimicrobial properties using standardized testing protocols.

Broth Microdilution Methodology

Materials and Equipment

Table 1: Required materials and equipment for broth microdilution MIC assay

Category Specific Items Specifications/Notes
Chemical Reagents This compound Prepare stock solution at ≥1 g/L [3]
Mueller-Hinton (MH) broth Standardized growth medium [4]
0.85% saline solution For inoculum standardization [4]
Sterile distilled water Resistivity of 18.2 MΩ [3]
Lab Equipment Analytical balance Pre-calibrated with weight standards [3]
Multichannel pipettes 8- or 12-channel for efficiency [4]
Sterile 96-well microtiter plates U-bottom or flat-bottom [2]
Spectrophotometer Pre-calibrated, for OD measurements [3]
Incubator 35±1°C with orbital shaking capability [4]
Quality Control Reference strains E. coli ATCC 25922, S. aureus ATCC 29213 [4]
Culture media LB agar for purity checks [4]
Step-by-Step Protocol
2.2.1 Compound Preparation
  • Stock Solution Preparation: Weigh out this compound powder using a pre-calibrated analytical balance and dissolve in sterile distilled water to achieve a stock concentration of 1-10 mg/mL. For compounds with known molecular weights, prepare stock solutions at 10 mM in sterile distilled water to facilitate molar concentration calculations [3]. Filter-sterilize the solution through a 0.22 μm membrane to ensure sterility. If the compound has limited solubility, note this in the experimental records and consider using alternative solvents with minimal antimicrobial activity (e.g., DMSO at final concentration <1%).

  • Serial Dilution Preparation: Perform two-fold serial dilutions of this compound in sterile Mueller-Hinton broth to create a concentration range typically spanning 0.5-512 μg/mL, though the actual range should be determined based on preliminary experiments. Using a multichannel pipette, aliquot 100 μL of each dilution into the corresponding wells of a sterile 96-well microtiter plate, with the first column containing the highest concentration and the last column containing no antimicrobial agent as a growth control [4]. Include a sterility control well containing only broth without inoculum to confirm medium sterility.

2.2.2 Inoculum Preparation and Standardization
  • Bacterial Culture: From fresh overnight cultures (18-24 hours) grown on appropriate agar media, select 3-5 well-isolated colonies of similar morphology using a sterile loop. Suspend the colonies in 2-5 mL of sterile saline solution and vortex thoroughly to achieve a homogeneous suspension [4].

  • Turbidity Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL. This can be done spectrophotometrically (OD₆₂₅ of 0.08-0.12) or using commercially available McFarland standards [4]. Further dilute the standardized suspension in Mueller-Hinton broth to achieve a final working inoculum of approximately 5 × 10^5 CFU/mL, representing a 1:200 dilution of the 0.5 McFarland standard.

2.2.3 Inoculation and Incubation
  • Plate Inoculation: Using a sterile multichannel pipette, add 100 μL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions, resulting in a final volume of 200 μL per well and halving the concentration of each antimicrobial dilution. The final inoculum density will be approximately 5 × 10^5 CFU/mL, which is the standard for MIC determination [4]. Carefully seal the plate with a sterile lid or adhesive film to prevent evaporation and contamination.

  • Incubation Conditions: Incubate the inoculated microtiter plate at 35±1°C for 16-20 hours under static conditions. For fastidious organisms or specific research requirements, incubation times may be extended to 24 hours, and CO₂ supplementation may be necessary [4]. Throughout the incubation period, minimize disturbance to the plates to ensure accurate endpoint determination.

Data Analysis and Interpretation

MIC Determination and Quality Control

Table 2: Quality control strains and acceptable MIC ranges for reference compounds

Quality Control Strain Reference Compound Acceptable MIC Range (μg/mL) Purpose
Escherichia coli ATCC 25922 Chloramphenicol 2-8 [3] Gram-negative control
Ciprofloxacin 0.004-0.015 [4] Gram-negative control
Staphylococcus aureus ATCC 29213 Vancomycin 0.5-2 [3] Gram-positive control
Oxacillin 0.12-0.5 [4] Gram-positive control
Pseudomonas aeruginosa ATCC 27853 Gentamicin 0.5-2 [3] Non-fermenter control

Following the incubation period, examine each well for visible growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [4]. For objective assessment, measure the optical density at 600 nm using a microplate reader, considering any well with OD₆₀₀ < 0.1 as inhibited [3]. Include appropriate quality control measures by testing reference strains with known MIC values to ensure the accuracy and reproducibility of your results.

When interpreting results, researchers should consider the inoculum quality by performing colony counts to verify that the initial inoculum was within the acceptable range of 5 × 10⁵ CFU/mL [4]. Additionally, ensure that the growth control wells show robust growth and sterility control wells remain clear. For statistical robustness, perform all tests in biological triplicate on different days to account for experimental variability [4]. Document any deviations from the standard protocol, as these may affect interpretation and reproducibility.

Data Documentation and Reporting Standards

Comprehensive documentation is essential for reliable and reproducible antimicrobial testing. Report the MIC values for this compound against all tested strains, including both the test organisms and quality control strains. When presenting data, include the geometric mean MIC and MIC range for replicates rather than single values [4]. Clearly state the testing standard used (e.g., "according to EUCAST guidelines, version 2024") as interpretive criteria may change with updated guidelines [4].

For this compound, which lacks established clinical breakpoints, researchers should compare MIC values to those of known antimicrobial agents or establish relative potency indices. The pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound should be considered when evaluating potential in vivo efficacy, though this may require additional animal model studies. Document all experimental parameters including incubation time, temperature, medium composition, and inoculum preparation method, as these factors can significantly influence MIC results.

Advanced Protocols and Specialized Applications

Cation-Adjusted MIC Testing

For certain antimicrobial classes, particularly those targeting gram-negative organisms, the presence of cations in the testing medium can significantly influence MIC results. While this adjustment is most critical for polymyxin antibiotics like colistin [4], researchers may consider implementing cation-adjusted Mueller-Hinton broth when testing this compound against challenging gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. To prepare cation-adjusted Mueller-Hinton broth, supplement standard medium with calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) as final concentrations [4]. This adjustment ensures optimal cation concentrations that prevent artificially elevated MIC values, particularly important when evaluating the potential of this compound against multidrug-resistant gram-negative pathogens.

Low-Volume MIC Assays

When this compound is available in limited quantities, researchers can implement a low-volume broth microdilution method that maintains the principles of the standard protocol while reducing reagent consumption. This approach is particularly valuable during early-stage screening or when working with novel synthetic derivatives. Scale down the assay to a total volume of 50 μL (25 μL of compound dilution + 25 μL of inoculum) in 96-well plates [4]. Maintain the same final inoculum density (5 × 10⁵ CFU/mL) and compound concentration range as the standard method. When using low-volume formats, include additional technical replicates (at least triplicate wells per condition) to account for potential increased variability. Consider using optical readers equipped with microvolume capabilities for accurate endpoint determination in small volumes.

Visual Workflow and Experimental Documentation

Antimicrobial Testing Workflow

The following diagram illustrates the complete experimental workflow for determining the MIC of this compound:

G compound_prep Compound Preparation dilution Serial Dilution Setup compound_prep->dilution Stock solution inoculum_prep Inoculum Preparation inoculation Plate Inoculation inoculum_prep->inoculation Standardized inoculum dilution->inoculation Dilution plate incubation Incubation inoculation->incubation Inoculated plate reading MIC Determination incubation->reading Growth pattern analysis Data Analysis reading->analysis MIC values qc Quality Control qc->analysis Validation data

Figure 1: Comprehensive workflow for this compound MIC determination

Experimental Planning and Documentation

Table 3: Experimental worksheet for this compound antimicrobial testing

Parameter Details to Record Example Entry
Compound Information Batch/Lot number, molecular weight, purity SA-2024-001, 161.14 g/mol, >95%
Stock Solution Solvent, concentration, preparation date Sterile H₂O, 10 mg/mL, 2024-11-04
Test Organisms Strain designations, source references E. coli ATCC 25922, S. aureus ATCC 29213
Inoculum Density McFarland standard, final CFU/mL 0.5 McFarland, 5.2 × 10⁵ CFU/mL
Testing Conditions Medium, temperature, duration Mueller-Hinton broth, 35°C, 18h
MIC Values Individual replicates, geometric mean 32, 64, 32 μg/mL (GM: 41.4 μg/mL)
Quality Control Reference strain results, acceptability E. coli ATCC 25922, within range

Conclusion and Research Applications

This comprehensive protocol provides researchers with a standardized methodology for evaluating the antimicrobial activity of this compound. The broth microdilution method outlined represents the gold standard for antimicrobial susceptibility testing in clinical and research settings, enabling direct comparison with established antimicrobial agents [4]. By adhering to these standardized procedures, researchers can generate reliable, reproducible data on the spectrum and potency of this compound against bacterial pathogens of interest.

The potential applications of these protocols extend beyond basic susceptibility testing to include structure-activity relationship studies of anthranilate derivatives, synergy testing with conventional antibiotics, and resistance development studies. Furthermore, the standardized data generated using these methods can support future investigations into the mechanism of action of this compound and related compounds, potentially contributing to the development of novel antimicrobial strategies in an era of increasing antibiotic resistance.

References

Comprehensive Application Notes and Protocols: Catalytic Reduction of 4-Nitrophenol Using Sodium Anthranilate Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) has emerged as a benchmark reaction for evaluating the performance of various catalytic systems, particularly metallic nanoparticles and coordination complexes. This transformation is both environmentally significant and industrially relevant, as 4-NP represents a common toxic pollutant in industrial wastewater, while 4-AP serves as a valuable intermediate in pharmaceutical manufacturing. Sodium anthranilate (the sodium salt of anthranilic acid) serves as a versatile precursor for synthesizing metal complexes with exceptional catalytic properties for this reduction reaction. These complexes leverage the chelating capability of anthranilic acid, which contains both carboxyl and amino functional groups that readily coordinate with transition metals to form stable complexes with diverse applications as antipathogens, photoluminescent materials, and catalysts [1].

The significance of this catalytic system extends beyond mere academic interest, as it offers a sustainable approach to environmental remediation and synthetic chemistry. The reduction reaction typically employs sodium borohydride (NaBH₄) as a reducing agent but proceeds sluggishly without an efficient catalyst. Metal anthranilate complexes address this limitation by providing active sites that facilitate the electron transfer process critical to the reduction mechanism. Among the various metal complexes studied, Co(II) and Cu(II) anthranilate complexes have demonstrated particularly high catalytic activity for the reduction of 4-NP to 4-AP [1]. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating these catalytic systems.

Catalyst Design and Synthesis

Chemical Foundations

Anthranilic acid (2-aminobenzoic acid) represents a particularly versatile ligand in coordination chemistry due to its ability to coordinate with metal ions through both its amino group (-NH₂) and carboxylate group (-COO⁻). This bidentate chelating capability allows for the formation of stable, well-defined metal complexes with various transition metals. When complexed with metals, anthranilic acid typically forms coordination complexes where the metal-ligand ratio varies depending on the specific metal ion and its coordination preferences. For most transition metals including Zn(II), Fe(II), Co(II), Cu(II), Mn(II), Ni(II), and Cr(III), the predominant stoichiometry observed is 1:2 (metal:ligand), while for Ag(I), Al(III), and Bi(III), different stoichiometries have been reported [1].

The electronic properties of the metal center play a crucial role in determining the catalytic efficiency of these complexes. Transition metals with partially filled d-orbitals can facilitate electron transfer processes during catalysis by providing accessible oxidation states. Additionally, the aromatic ring system in anthranilate can participate in π-π interactions with the nitroaromatic substrate, potentially enhancing substrate adsorption onto the catalyst surface. Theoretical studies using Density Functional Theory (DFT) have been employed to optimize the structure of selected complexes and calculate their electronic properties, providing insights into the structure-activity relationships that govern their catalytic performance [1].

Synthesis Protocols
2.2.1 Synthesis of this compound
  • Materials: Anthranilic acid reagent grade (>98%, Sigma-Aldrich), sodium hydroxide (ACS reagent grade), deionized water.
  • Procedure:
    • Dissolve anthranilic acid (0.28 g, 2.0 mmol) in 30 mL of deionized water.
    • Add sodium hydroxide (0.085 g, 2.1 mmol) to the solution.
    • Stir the mixture for 30 minutes at room temperature to ensure complete formation of this compound.
  • Quality Control: The resulting solution should be clear and colorless. pH should be approximately 8-9. The solution can be used directly for subsequent complexation reactions.
2.2.2 Synthesis of Metal Anthranilate Complexes
  • Materials: this compound solution (from above procedure), metal salts (chloride, sulfate, or nitrate forms of Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al, Ni(II), Cr(III); >97% purity, Sigma-Aldrich), deionized water.
  • Procedure [1]:
    • Prepare a solution of the selected metal salt (0.5 mmol) in 5 mL of deionized water.
    • Gradually add the metal salt solution to the this compound solution with continuous stirring.
    • Continue stirring for an additional 30 minutes to ensure complete reaction.
    • Filter the resulting precipitate using vacuum filtration.
    • Wash the precipitate thoroughly with deionized water (3 × 10 mL) to remove any unreacted starting materials.
    • Dry the product under vacuum for 4-6 hours and store in a desiccator protected from light.
  • Typical Yields: The synthesis typically yields 65-80% of the metal anthranilate complexes as stable, solid compounds.

The experimental workflow for catalyst synthesis and application is systematically outlined below:

G cluster_1 This compound Preparation cluster_2 Metal Complex Synthesis cluster_3 Catalytic Testing Start Start Catalyst Synthesis A1 Dissolve anthranilic acid (0.28 g, 2.0 mmol) in 30 mL water Start->A1 A2 Add NaOH (0.085 g, 2.1 mmol) A1->A2 A3 Stir for 30 minutes at room temperature A2->A3 B1 Prepare metal salt solution (0.5 mmol in 5 mL water) A3->B1 B2 Add metal salt to This compound solution B1->B2 B3 Stir for 30 minutes B2->B3 B4 Filter and wash precipitate with deionized water B3->B4 B5 Dry under vacuum and store in desiccator B4->B5 C1 Prepare 4-NP solution (0.005 M, 0.05 mL) B5->C1 C2 Add NaBH₄ solution (0.15 M, 0.5 mL) C1->C2 C3 Add catalyst (10 mg) initiate reaction C2->C3 C4 Monitor by UV-vis spectroscopy at 400 nm C3->C4 C5 Calculate conversion and rate constants C4->C5

Experimental Methods

Catalytic Reduction Protocol
  • Reagents: 4-nitrophenol (4-NP, 0.005 M aqueous solution), sodium borohydride (NaBH₄, 0.15 M fresh aqueous solution), metal anthranilate catalyst (10 mg).
  • Equipment: UV-visible spectrophotometer with quartz cuvette (1 cm path length), magnetic stirrer, analytical balance.
  • Procedure [1] [2]:
    • Add 4-NP solution (0.05 mL of 0.005 M) to deionized water (2.25 mL) in a quartz cuvette.
    • Add NaBH₄ solution (0.5 mL of 0.15 M) to the cuvette. The solution will immediately turn bright yellow due to the formation of 4-nitrophenolate ion.
    • Add the metal anthranilate catalyst (10 mg) to the reaction mixture and start timing the reaction.
    • Place the cuvette in the spectrophotometer and monitor the absorbance at 400 nm at regular time intervals (e.g., every 1-2 minutes for 70 minutes).
    • Maintain constant stirring throughout the reaction to ensure proper mixing.
    • Continue measurements until the yellow color completely disappears or the absorbance at 400 nm stabilizes, indicating reaction completion.
  • Safety Notes: Perform the reaction in a well-ventilated area. Wear appropriate personal protective equipment including lab coat, gloves, and safety glasses. Sodium borohydride liberates hydrogen gas upon contact with water, so ensure proper ventilation.
Analytical Methods
3.2.1 UV-Vis Spectroscopy Monitoring

The progression of the catalytic reduction is conveniently monitored by UV-visible spectroscopy based on the distinct spectral characteristics of the reactant and product. The 4-nitrophenolate anion exhibits a strong absorption maximum at 400 nm, which decreases in intensity as the reduction progresses. Concurrently, a new absorption peak at approximately 300 nm emerges, corresponding to the formation of 4-aminophenol [1] [3]. This clear isosbestic point indicates a clean conversion without significant reaction intermediates accumulating.

The decrease in absorbance at 400 nm is directly proportional to the concentration of 4-nitrophenolate anion remaining in solution. By tracking the normalized absorbance (A/A₀) over time, where A₀ is the initial absorbance and A is the absorbance at time t, researchers can quantify the reaction kinetics. The reaction typically follows pseudo-first-order kinetics with respect to 4-NP concentration when NaBH₄ is present in large excess [4].

3.2.2 Catalyst Characterization Techniques

Comprehensive characterization of the synthesized metal anthranilate catalysts is essential for establishing structure-activity relationships:

  • FT-IR Spectroscopy: Record spectra as KBr pellets in the range of 400-4000 cm⁻¹. Focus on shifts in characteristic vibrational frequencies, particularly ν(C=O) and ν(N-H) of the anthranilate ligand upon coordination with metals [1] [5].
  • Thermal Gravimetric Analysis (TGA): Heat a weighed sample from room temperature to 600°C at a rate of 10°C/minute in air. This analysis provides information on complex stoichiometry, thermal stability, and decomposition patterns [1].
  • Elemental Analysis (CHN): Perform using a Perkin-Elmer instrument to determine elemental composition and confirm complex stoichiometry [1].
  • Scanning Electron Microscopy (SEM): Examine the morphology and size of metal complex particles using an appropriate SEM instrument. Accelerating voltage typically set at 15 kV [1].
  • Surface Area Analysis (BET): Determine surface area using Micromeritics ASAP 2020 PLUS or similar instrument. Degas samples at 150°C before analysis and calculate surface area using N₂ adsorption data in the relative pressure (P/P₀) range of 0.05-0.3 [1].
  • Magnetic Susceptibility Measurements: Use a Sherwood Scientific Magnetic Susceptibility Balance to determine the magnetic properties of the complexes, which can provide insights into metal coordination geometry [1].

Kinetic Analysis and Reduction Mechanism

Reaction Kinetics

The catalytic reduction of 4-NP to 4-AP using sodium borohydride in the presence of metal anthranilate catalysts generally follows pseudo-first-order kinetics with respect to 4-NP concentration when NaBH₄ is present in large excess (typically ≥10-fold excess) [4]. The apparent rate constant (kₐₚₚ) can be determined from the slope of the linear plot of -ln(A/A₀) versus time, where A₀ is the initial absorbance at 400 nm and A is the absorbance at time t.

For a more comprehensive kinetic analysis that accounts for substrate adsorption on the catalyst surface, the Langmuir-Hinshelwood model has been successfully applied [4] [6]. This model assumes that both 4-NP and BH₄⁻ adsorb onto the catalyst surface before the reaction occurs. The kinetic equation according to this model is:

[ -\frac{dC}{dt} = k' \frac{K_{4-NP}K_{BH_4}C_{4-NP}C_{BH_4}}{(1 + K_{4-NP}C_{4-NP} + K_{BH_4}C_{BH_4})^2} ]

Where k' is the true rate constant, K₄-NP and K({}_{\text{BH}_4}) are the adsorption constants for 4-NP and borohydride, respectively, and C represents concentrations. This model has demonstrated excellent agreement with experimental data for various catalytic systems [6].

Reduction Mechanism

The mechanism of 4-NP reduction proceeds through a complex sequence of steps that occur on the catalyst surface. The generally accepted pathway involves the following key stages [6]:

  • Diffusion and Adsorption: 4-NP and BH₄⁻ ions diffuse to the catalyst surface and adsorb onto active sites.
  • Surface Reaction: The adsorbed species undergo redox reaction on the catalyst surface, with the metal centers facilitating electron transfer from BH₄⁻ to 4-NP.
  • Desorption: The product (4-AP) desorbs from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.

A critical aspect of the mechanism involves the formation of 4-hydroxylaminophenol as a reaction intermediate, which subsequently undergoes further reduction to the final product, 4-aminophenol. Kinetic studies have revealed that the second reduction step (conversion of 4-hydroxylaminophenol to 4-AP) is typically the rate-determining step in the overall reaction pathway [6].

The following diagram illustrates the complete catalytic cycle:

G cluster_1 Catalyst Surface Processes Reactants 4-Nitrophenol (4-NP) + NaBH₄ Step1 1. Adsorption of 4-NP and BH₄⁻ on catalyst Reactants->Step1 Step2 2. Surface reaction: Electron transfer via metal centers Step1->Step2 Step3 3. Formation of intermediate 4-hydroxylaminophenol Step2->Step3 Step2->Step3 Fast step Step4 4. Further reduction to 4-aminophenol (rate-determining) Step3->Step4 Step5 5. Desorption of 4-AP Catalyst regeneration Step4->Step5 Step4->Step5 Rate-determining step Product 4-Aminophenol (4-AP) Step5->Product

Performance Data and Optimization

Comparative Catalyst Performance

The catalytic activity of various metal anthranilate complexes has been systematically evaluated for the reduction of 4-NP. The table below summarizes the performance data for different metal complexes under standardized reaction conditions (0.05 mL of 0.005 M 4-NP, 0.5 mL of 0.15 M NaBH₄, 10 mg catalyst, ambient temperature) [1]:

Table 1: Catalytic Performance of Metal Anthranilate Complexes in 4-NP Reduction

Metal Complex Conversion (%) Reaction Time (min) Key Characteristics
Co(II) anthranilate High 70 Excellent catalytic activity, magnetic properties
Cu(II) anthranilate High 70 Excellent catalytic activity, square planar geometry
Ag(I) anthranilate Moderate 70 Good catalytic activity, best antibacterial properties
Zn(II) anthranilate Moderate 70 Good catalytic activity, structural diversity
Ni(II) anthranilate Moderate 70 Moderate catalytic activity
Fe(II) anthranilate Moderate 70 Moderate catalytic activity, magnetic properties
Mn(II) anthranilate Low to Moderate 70 Variable catalytic activity
Cr(III) anthranilate Low to Moderate 70 Variable catalytic activity
Bi(III) anthranilate Low 70 Poor catalytic activity, different stoichiometry
Al(III) anthranilate Low 70 Poor catalytic activity, different stoichiometry
Reaction Optimization Parameters

Several factors significantly influence the efficiency of the catalytic reduction process:

  • Catalyst Dosage: The reaction rate generally increases with catalyst loading up to an optimum point. For most metal anthranilate complexes, 10 mg in 3 mL total reaction volume represents an effective dosage [1]. Excessive catalyst loading may not proportionally increase the rate due to mass transfer limitations.

  • Borohydride Concentration: The reaction typically requires a substantial excess of NaBH₄ (≥10-fold relative to 4-NP) to maintain pseudo-first-order conditions [3] [4]. Increasing borohydride concentration beyond this threshold may not significantly enhance the reaction rate.

  • Temperature Effect: The reaction rate increases with temperature, following the Arrhenius equation. For similar catalytic systems, activation energies in the range of 15-50 kJ/mol have been reported [2] [7]. Elevated temperatures can significantly reduce reaction time but may compromise catalyst stability.

  • Solvent Composition: The reaction medium profoundly impacts the reduction kinetics. Aqueous-alcoholic mixtures (methanol, ethanol, isopropanol) generally decrease the reduction rate, with complete suppression observed at ≥50% alcohol content [3]. This effect is attributed to higher oxygen solubility in alcohols and potential changes in substrate adsorption.

Applications and Significance

Environmental Applications

The catalytic reduction of 4-NP to 4-AP using this compound metal complexes holds significant promise for environmental remediation applications. 4-NP is classified as a priority pollutant by the United States Environmental Protection Agency (EPA) due to its toxicity, persistence, and potential bioaccumulation in aquatic ecosystems [8]. Industrial sources of 4-NP include petroleum refineries, pharmaceutical manufacturing, dye industries, and agricultural chemical production. The efficient catalytic conversion of this hazardous compound to less toxic 4-AP represents a valuable wastewater treatment strategy. The process is particularly attractive due to its operational simplicity, mild reaction conditions, and the possibility of catalyst recovery and reuse, which enhances its sustainability profile [1] [8].

Synthetic Applications

Beyond environmental applications, the reduction of 4-NP to 4-AP has significant importance in organic synthesis and pharmaceutical manufacturing. 4-AP serves as a key intermediate in the production of various analgesics and antipyretic drugs, including paracetamol (acetaminophen), acetanilide, and phenacetin [3]. The catalytic methodology using metal anthranilate complexes offers a convenient and efficient route to this valuable synthetic building block. The operational simplicity, high conversion efficiency, and minimal byproduct formation make this catalytic system particularly attractive for practical synthetic applications. Furthermore, the structural diversity of metal anthranilate complexes allows for fine-tuning of catalytic properties to optimize performance for specific synthetic requirements [1] [5].

Troubleshooting and Technical Notes

  • Low Conversion Rates: Ensure fresh preparation of NaBH₄ solution, as it decomposes slowly in aqueous solution. Verify catalyst quality and dispersion in the reaction medium. Consider increasing catalyst loading within reasonable limits (typically 5-15 mg per 3 mL reaction volume).

  • Catalyst Deactivation: Metal complexes may deactivate over multiple cycles due to surface oxidation or adsorption of reaction byproducts. Regeneration can often be achieved by washing with appropriate solvents (ethanol, acetone) followed by mild drying.

  • Inconsistent Kinetics: Maintain a large excess of NaBH₄ relative to 4-NP (≥10:1 molar ratio) to ensure pseudo-first-order conditions. Ensure constant stirring to eliminate mass transfer limitations. Control reaction temperature carefully, as fluctuations can significantly impact kinetic measurements.

  • Solvent Selection: For optimal reaction rates, use aqueous systems with minimal organic co-solvents. If solubility issues necessitate co-solvents, keep alcohol content below 25% to avoid significant rate suppression [3].

  • Analysis Artifacts: Ensure proper baseline correction in UV-vis measurements. Monitor the isosbestic point at ~315 nm to verify reaction consistency. Use fresh 4-NP solutions to avoid decomposition products interfering with analysis.

References

sodium anthranilate in nonribosomal peptide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A Primer on Nonribosomal Peptide Synthetases (NRPSs)

To provide context for future experimental work, here is a summary of the NRPS machinery that would be involved in activating and incorporating a substrate like anthranilate.

Core Domains of a Typical NRPS Module A minimal NRPS module, responsible for incorporating a single amino acid into the growing peptide chain, consists of three core domains [1] [2] [3]:

Domain Function in NRPS Biosynthesis
Adenylation (A) Domain Recognizes and activates a specific amino acid substrate using ATP, forming an aminoacyl-AMP intermediate [1] [3].
Peptidyl Carrier Protein (PCP) Domain Carries the activated substrate on a phosphopantetheine arm, shuttling it between catalytic sites [1] [3].
Condensation (C) Domain Catalyzes the formation of a peptide bond between the growing chain and the new amino acid [1] [2].

The NRPS Biosynthetic Pathway The following diagram illustrates the collaborative function of these domains in the NRPS assembly line.

NRPS ATP ATP A_Domain A Domain ATP->A_Domain AminoAcid Amino Acid (e.g., Anthranilate) AminoAcid->A_Domain  Substrate Binding A_AMP Aminoacyl-AMP A_Domain->A_AMP  Adenylation PCP_Domain PCP Domain A_AMP->PCP_Domain  Thioesterification PCP_AA Aminoacyl-S-PCP PCP_Domain->PCP_AA C_Domain C Domain PCP_AA->C_Domain GrowingChain Growing Peptide Chain C_Domain->GrowingChain  Peptide Bond Formation GrowingChain->C_Domain

Research Gaps and How to Address Them

Based on the search results, the specific application of sodium anthranilate in NRPS experiments is not documented in the available literature. The research primarily focuses on two areas:

  • The general biochemistry of NRPSs and their domains [1] [3] [4].
  • The role of anthranilate as a core metabolic intermediate in primary and secondary metabolism. For instance, it is a known precursor in the biosynthesis of the Pseudomonas Quinolone Signal (PQS) [5] [6] and the amino acid tryptophan [7] [8].
  • Investigate Related Natural Products: Look into the biosynthesis of known nonribosomal peptides that incorporate anthranilate or similar aromatic amino acids. The research on siderophores like enterobactin, which uses 2,3-dihydroxybenzoate, might provide a useful starting point [5].
  • Focus on the A Domain: The key to success would be identifying an NRPS Adenylation (A) domain that recognizes and activates anthranilate. The "nonribosomal specificity code" describes the key residues in the A domain's active site that determine substrate specificity [1] [3].
  • Consider Cell-Free Synthesis: For prototyping and producing NRPS-derived peptides, especially with non-canonical amino acids, cell-free protein synthesis (CFPS) is an emerging and powerful technology. It allows for rapid expression of NRPS genes and bypasses issues like host toxicity [9].

I hope this structured overview, outlining both the foundational knowledge and the identified research gaps, provides a valuable starting point for your work.

References

sodium anthranilate antioxidant activity assay

Author: Smolecule Technical Support Team. Date: February 2026

Standard Antioxidant Assay Protocols

The following assays are recognized for determining the radical scavenging ability of chemical compounds and biological samples.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to quench the stable blue-green ABTS•⁺ radical cation, resulting in a loss of color that can be measured spectrophotometrically [1] [2] [3].

Detailed Protocol [3]:

Step Procedure Details / Parameters
1. Stock Solution Prepare 7 mM ABTS in distilled water. Dissolve 0.384 g ABTS (MW 548.68 g/mol) in 100 mL water.
2. Oxidant Solution Prepare 2.45 mM potassium persulfate (K₂S₂O₈). Dissolve 0.0662 g K₂S₂O₈ (MW 270.31 g/mol) in 100 mL water.
3. Radical Generation Mix equal volumes of ABTS and potassium persulfate stocks. Incubate in the dark for 12-16 hours to form ABTS•⁺ [1]. This produces the stable radical cation.
4. Working Solution Dilute the ABTS•⁺ solution with 50% ethanol (or PBS) until absorbance is 0.700 ± 0.05 at 734 nm [1]. Typical dilution: 1 mL ABTS•⁺ with 42-47 mL solvent.
5. Reaction Mix 1 mL of sample (various concentrations) with 3 mL of diluted ABTS•⁺ working solution. Incubate for 6 minutes. Use a solvent blank and a Trolox/ascorbic acid standard curve.
6. Measurement Measure absorbance at 734 nm. Calculate % inhibition relative to the control.

Calculations: The antioxidant activity is calculated using the following equation and expressed as an IC₅₀ value (the concentration required to scavenge 50% of the ABTS radicals) or as Trolox Equivalents [3]. Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the reduction of a ferric ion (Fe³⁺) complex to a ferrous (Fe²⁺) complex by antioxidants, resulting in an intense blue color [4] [5].

Detailed Protocol (Adapted from [5]):

| Step | Procedure | Details / Parameters | | :--- | :--- | :--- | | 1. FRAP Reagent | Prepare fresh by mixing: | 300 mM acetate buffer (pH 3.6) : 10 mM TPTZ in 40 mM HCl : 20 mM FeCl₃ | | | | In a 50:5:5 volume ratio. | | 2. Reaction | Combine 2 mL of FRAP reagent with 10 μL of the test sample. | Incubate at room temperature for 10 minutes. | | 3. Measurement | Measure the absorbance at 593 nm. | | | 4. Calibration | Prepare a standard curve using Trolox or FeSO₄·7H₂O. | Express results as Trolox Equivalents or μmol Fe²⁺/g. |

Experimental Workflow for a Comprehensive Assessment

To thoroughly evaluate the antioxidant activity of a compound like sodium anthranilate, it is recommended to use multiple assays that operate via different mechanisms (e.g., HAT - Hydrogen Atom Transfer and SET - Single Electron Transfer) [6]. The diagram below outlines a logical workflow for this characterization.

G Start Start: Prepare this compound Sample A1 ABTS Assay (SET Mechanism) Measure electron-donating capacity Start->A1 A2 FRAP Assay (SET Mechanism) Measure reducing power Start->A2 A3 DPPH Assay (HAT/SET Mechanism) Measure radical scavenging Start->A3 B Analyze Dose-Response Calculate IC₅₀ values A1->B A2->B A3->B C Compare with Standard Antioxidants (e.g., Trolox, Ascorbic Acid) B->C D Report Results Total Antioxidant Capacity C->D

Key Considerations for Your Research

When adapting these protocols for this compound, please consider the following points:

  • Mechanism Awareness: The ABTS and FRAP assays are primarily based on Single Electron Transfer (SET) [6]. For a complete profile, consider also using a classic HAT-based assay like ORAC (Oxygen Radical Absorbance Capacity).
  • Solubility: Ensure this compound is properly dissolved in a suitable solvent (likely water or aqueous buffer) that is compatible with the assay reagents. The ABTS assay is versatile for both hydrophilic and lipophilic systems [1].
  • Expression of Results: Always report your findings with reference to a standard compound (like Trolox) to allow for comparison with other materials in the scientific literature [1] [5].
  • Data Reliability: Perform all assays in triplicate and include appropriate controls to ensure the reliability and reproducibility of your data [7].

References

Cytotoxicity Testing Methods: A General Framework

Author: Smolecule Technical Support Team. Date: February 2026

Since specific data for sodium anthranilate is unavailable, the table below summarizes common in vitro cytotoxicity assays you could adapt. These methods are classified by their measurement principle and main characteristics [1].

Assay Name Principle / Target Key Readout Key Advantages Key Disadvantages / Interferences
Trypan Blue Dye Exclusion Membrane integrity; viable cells exclude dye [1]. Count of unstained (viable) vs. blue (dead) cells [1]. Simple, fast, low-cost [1]. Time-consuming for many samples; cannot detect functional loss; dye can be toxic to cells [1].
MTT Assay Mitochondrial function; reductase enzymes convert MTT to purple formazan [2] [1]. Absorbance of dissolved formazan crystals [1]. Widely used, reliable for metabolic activity [1]. Formazan crystals are insoluble, requiring a dissolution step; background interference from test particles can cause overestimation of viability [1].
XTT Assay Mitochondrial function; similar to MTT [1]. Absorbance of water-soluble, orange formazan dye [1]. Water-soluble product eliminates dissolution step [1]. May require longer incubation times [1].
WST-1 Assay Mitochondrial function; similar to MTT and XTT [1]. Absorbance of water-soluble formazan dye [1]. Highly water-soluble product; fast and simple procedure [1]. Susceptible to interference with electron acceptors [1].
LDH Assay Membrane integrity; measures Lactate Dehydrogenase (LDH) enzyme leaked from damaged cells [1]. Absorbance from LDH-catalyzed conversion of a tetrazolium salt [1]. Measures membrane damage directly [1]. Affected by serum in culture media; can underestimate death if cell number decreases [1].
Neutral Red Uptake (NRU) Assay Lysosome function and cell viability; viable cells take up and retain Neutral Red dye [2] [1]. Absorbance of extracted dye from viable cells [1]. Sensitive indicator of lysosomal activity [1]. Internalized nanoparticles in lysosomes can interfere with results [2].
ATP Assay Cellular ATP levels; indicator of metabolically active cells [1]. Luminescence produced in reaction with luciferase enzyme [1]. Highly sensitive; correlates directly with viable cell mass [1]. Requires a luminometer; can be more costly [1].

Adapting General Protocols for this compound

To develop your own application notes for this compound, you can adapt the general principles of the assays listed above. Here is a workflow outlining the key stages of such an investigation.

G Start Start: Plan Cytotoxicity Study A1 Cell Line Selection (e.g., mammalian cell lines like HEK293, mesenchymal cells) Start->A1 A2 Treatment Design (this compound concentration range, exposure time) A1->A2 A3 Assay Selection & Execution (Apply MTT, LDH, Trypan Blue, etc. using general protocols) A2->A3 A4 Cell Viability & Death Analysis (Quantify via spectrophotometry, microscopy, luminescence) A3->A4 A5 Mechanistic Investigation (Measure ROS, analyze DNA damage via comet assay, assess apoptosis) A4->A5 End Interpret Results & Establish Protocol A5->End

Detailed Methodological Considerations
  • Preliminary Assays for Viability and Cytotoxicity:

    • Cell Culture: Maintain appropriate cell lines (e.g., from ATCC) in recommended media with serum under standard conditions (37°C, 5% CO₂). Seed cells in multi-well plates and allow them to adhere overnight [1].
    • Treatment with this compound: Prepare a stock solution of this compound in a compatible solvent like water or PBS, and sterile-filter it. Add serial dilutions directly to the culture medium. Include vehicle control wells (solvent without compound) and blank/untreated control wells.
    • MTT Assay Protocol (Example):
      • After the desired exposure period (e.g., 24, 48 hours), add MTT reagent directly to each well.
      • Incubate for 2-4 hours to allow formazan crystal formation.
      • Carefully remove the medium and dissolve the formed crystals with an organic solvent like DMSO or isopropanol.
      • Measure the absorbance of the solution at 570 nm with a reference wavelength (e.g., 690 nm) using a plate reader [2] [1].
      • Calculate cell viability as a percentage of the untreated control.
  • Investigating Mechanisms of Cell Death: If cytotoxic effects are observed, you can delve deeper into the mechanism. Apoptosis is a key programmed cell death pathway that can be triggered by cytotoxic substances, and it can proceed via two main routes [3] [4]. The diagram below illustrates these pathways and their potential intersection.

G cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway Extrinsic Extrinsic Pathway Intrinsic Intrinsic Pathway (Mitochondrial) DeathLigands Death Ligands (e.g., FasL, TNF-α) Receptors Death Receptors (e.g., Fas, TNFR1) DeathLigands->Receptors Stress Cellular Stress (DNA damage, Oxidative stress) Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Stress->Mitochondria DISC DISC Formation Activation of Caspase-8 Receptors->DISC CytoC Release of Cytochrome c Mitochondria->CytoC Apoptosome Apoptosome Formation Activation of Caspase-9 CytoC->Apoptosome DISC->Mitochondria via tBID Execution Execution Phase Activation of Caspase-3, -6, -7 DISC->Execution Directly or via Bid cleavage Apoptosome->Execution Outcomes Apoptotic Hallmarks: DNA Fragmentation, Membrane Blebbing, Cell Dismantling Execution->Outcomes

  • ROS Generation: To investigate oxidative stress as a potential mechanism, you can use the Dichlorofluorescein Diacetate (DCFDA) assay. Cells are loaded with DCFDA, which is oxidized by ROS to a fluorescent DCF compound. The fluorescence intensity is proportional to ROS levels and can be measured with a fluorometer [2].
  • DNA Damage Assessment: The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks. After treatment, cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. DNA fragments migrate away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by the tail length and intensity [2].

Important Notes for Your Research

Given the lack of direct data, your initial studies with this compound will be exploratory.

  • Concentration Range Finding: You will need to perform a wide-range dose-finding experiment to establish a curve from no effect to maximum cytotoxicity.
  • Method Validation: It is crucial to run multiple, orthogonal assays (e.g., one measuring metabolism like MTT and one measuring membrane integrity like LDH) to confirm your findings, as different assays can yield different results based on the mechanism of toxicity [1].
  • Positive and Negative Controls: Always include appropriate controls. A well-known cytotoxic compound like staurosporine can serve as a positive control for apoptosis, while culture medium alone is a negative control.

I hope this structured overview of general cytotoxicity methods provides a solid foundation for you to develop specific application notes for this compound.

References

Introduction to Sodium Anthranilate as a Corrosion Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Sodium anthranilate is an organic compound that has been investigated for its ability to protect metals from corrosion. Research has shown its effectiveness on materials like Л70 α-brass in neutral chloride electrolytes [1]. The inhibition is believed to occur through an adsorption mechanism, where the inhibitor molecules form a protective layer on the metal surface, thereby reducing the corrosion rate [2] [3].

One critical finding from the literature is the phenomenon of antagonism. For α-brass in neutral chloride solutions, this compound alone can initiate pitting corrosion. However, at a specific ratio of inhibitor-to-chloride ion concentration, this antagonistic effect is overcome, resulting in effective pitting corrosion inhibition [1]. This highlights the importance of carefully optimizing the inhibitor concentration for a given system.

Experimental Methodologies & Key Data

The following tables summarize the core experimental conditions and findings from the studies on this compound.

Table 1: Summary of Experimental Conditions from Literature

Aspect Description
Tested Material Л70 α-brass [1]
Corrosive Medium Neutral chloride electrolytes [1]
Reference Inhibitor Benzotriazole (BTA) - noted as providing the best protection for α-brass [1]
Evaluation Methods Comparative testing against other inhibitors (SPA, BTA) to assess pitting corrosion inhibition [1]. Electrochemical methods (EIS, PDP) and surface analysis (SEM, EDX) were used for similar compounds [3].

Table 2: General Performance and Characteristics

Parameter Finding / Characteristic
Inhibition Form Pitting corrosion inhibition [1]
Key Mechanism Adsorption on the metal surface [2] [3]
Critical Consideration Antagonism with Cl⁻ ions; effective inhibition is highly dependent on the [SA]/[Cl⁻] ratio [1].
Reported Outcome Provides protection, though Benzotriazole (BTA) was found to be superior for α-brass under the tested conditions [1].

Workflow for Corrosion Inhibition Evaluation

The diagram below outlines a generalized experimental workflow for evaluating a corrosion inhibitor like this compound, synthesized from the methodologies described in the search results [1] [3].

G Start Start: Inhibitor Evaluation P1 Sample Preparation (Metal coupon cutting, cleaning, polishing) Start->P1 P2 Environment Preparation (Prepare corrosive medium and inhibitor solutions) P1->P2 P3 Exposure Test (Immerse samples in test solutions) P2->P3 P4 Electrochemical Analysis (EIS, PDP measurements) P3->P4 P5 Surface Characterization (SEM, EDX analysis) P4->P5 P6 Data Analysis & Efficiency Calculation P5->P6 End Report Conclusions P6->End

Essential Practical Considerations

When designing experiments with this compound, pay close attention to these factors derived from the research:

  • Concentration Ratio is Critical: The antagonism between SA and chloride ions means that simply adding more inhibitor is not always better. The optimal [Inhibitor]/[Cl⁻] ratio must be determined experimentally for your specific metal-environment system to avoid initiating pitting corrosion [1].
  • System-Specific Performance: An inhibitor that works well for one metal (e.g., α-brass) may not be effective for another (e.g., carbon steel). Always verify the inhibitor's efficacy for your target material [1] [3].
  • Combine Analytical Techniques: Relying on a single method can give an incomplete picture. Use a combination of gravimetric analysis (weight loss), electrochemical tests (EIS, PDP), and surface characterization (SEM, EDX) to fully understand the inhibition performance and mechanism [1] [3].

inhibitor Mechanism Diagram

The following diagram illustrates the general mechanism by which organic inhibitors like this compound are believed to protect metal surfaces.

G Metal Metal Surface (e.g., α-brass) Inhibitor This compound Molecules Layer Protective Adsorbed Layer Inhibitor->Layer  Adsorbs & Forms Layer->Metal  Blocks Contact Corrodent Corrosive Ions (e.g., Cl⁻) Corrodent->Layer  Blocked by Layer

Application Limitations

A significant limitation noted in the literature is that for the protection of α-brass in neutral chloride media, this compound was not the best-performing inhibitor. The study concluded that Benzotriazole (BTA) provided superior protection under those specific conditions [1]. Therefore, preliminary comparative screening is highly recommended.

Reference List

  • Rylkina, M. V., & Didik, M. V. (2007). Inhibition of the early depassivation of α-brass in neutral chloride electrolytes. Protection of Metals, 43(2), 179–185. [1]
  • IntechOpen. (2019). Corrosion Inhibitors. In Ambrish Singh (Ed.), Corrosion Inhibitors. [2]
  • Fouda, A. S., et al. (2018). Synthesis of polar unique 3d metal-imine complexes of salicylidene anthranilate sodium salt. Homogeneous catalytic and corrosion inhibition performance. Journal of Materials Research and Technology (ScienceDirect). [3]

References

sodium anthranilate synthesis yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Synthesis Methods & Optimized Parameters

The synthesis of anthranilate compounds often proceeds via the Hofmann degradation of phthalimide. The tables below summarize the optimized conditions for two key processes: the synthesis of anthranilic acid (a precursor to the sodium salt) and methyl anthranilate.

Table 1: Optimized Conditions for Anthranilic Acid Synthesis via Hofmann Degradation [1]

Parameter Optimal Condition Criticality & Rationale
Phthalimide Reactant Suspended in aqueous NaOH Forms a soluble phthalimide salt for reaction.
Hypochlorite Solution Temp. ≤ 15 °C during prep/storage Prevents decomposition of hypochlorite to chlorate, which destroys product and causes discoloration [1].
Reaction Mixing Temp. ≤ 40 °C during hypochlorite addition Prevents premature reaction before full reagent mixing, avoiding side reactions that lower yield and cause coloring [1].
Reaction Completion Temp. 60 - 80 °C The heat of reaction is often sufficient; external heating may not be needed [1].

Table 2: Optimized Conditions for Methyl Anthranilate Synthesis via Response Surface Methodology [2] [3]

Parameter Optimal Condition Impact on Yield/Purity
Molar Ratio (Phth:NaOCl:MeOH) 1 : 2.03 : 5.87 Precise stoichiometry is critical for maximizing yield.
Reaction Temperature 0.5 °C Low temperature minimizes side reactions.
Hydrolysis Temperature 70 °C Ensures complete conversion of intermediates.
Water-to-Phthalimide Mass Ratio 7.16 : 1 Affects solubility and reaction efficiency.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems during synthesis.

1. Problem: Low Yield of Product

  • Possible Cause: Incorrect reagent ratios or stoichiometry.
  • Solution: Precisely follow the optimized molar ratios from Table 2. Using impure or degraded sodium hypochlorite can also be a factor—check the concentration before use.

2. Problem: Product Has a Dark Color

  • Possible Cause: Temperature control failure.
  • Solution: Strictly maintain the recommended temperatures [1]. Ensure the hypochlorite solution is kept cold (≤15°C) and that the reaction mixture does not exceed 40°C during the addition of hypochlorite.

3. Problem: Formation of Unexpected Byproducts

  • Possible Cause: The reaction pathway can lead to known byproducts.
  • Solution: In the synthesis of methyl anthranilate, 2-cyanobenzoic acid has been identified as a byproduct [2] [3]. Be aware of this in your analysis. Purity can be improved through techniques like distillation [4].

4. Problem: Inconsistent Results Between Batches

  • Possible Cause: Semi-batch process parameters are not tightly controlled.
  • Solution: For the highest yield (e.g., 90% for methyl anthranilate), adopt a controlled semi-batch process and use statistical optimization methods like Response Surface Methodology (RSM) to fine-tune all factors simultaneously [2] [3].

Detailed Experimental Protocol: Sodium Anthranilate Synthesis

This protocol is adapted from patent literature for the synthesis of this compound [1].

  • Preparation of Alkaline Sodium Hypochlorite Solution:

    • Dissolve 12.5 parts of sodium hydroxide in 30 parts of water.
    • With constant agitation and cooling (using an ice bath), slowly bubble 10 parts of chlorine gas into the solution.
    • Critical: Maintain the temperature of the solution at or below 10°C throughout this preparation. This prevents the formation of chlorate.
  • Preparation of Alkaline Phthalimide Solution:

    • Suspend 11 parts of phthalimide in 25 parts of water.
    • Prepare a separate solution of 18 parts of sodium hydroxide in 43 parts of water.
    • Add the sodium hydroxide solution to the phthalimide suspension with agitation. The phthalimide will dissolve.
    • Maintain this solution at or below 30°C.
  • Reaction and Mixing:

    • Combine the two solutions. During the addition of the hypochlorite solution, ensure the reaction mixture temperature does not exceed 40°C.
    • Once all hypochlorite is added, the reaction will proceed. The mixture will generate its own heat. Allow the temperature to rise, but do not externally heat it above 80°C until the reaction is complete.
  • Isolation:

    • The resulting solution is this compound. To isolate anthranilic acid, the solution can be acidified with a mineral acid (e.g., HCl) to its isoelectric point, where the product will precipitate out and can be filtered.

Synthesis Workflow Diagram

The following diagram outlines the two primary pathways for anthranilate synthesis discussed, highlighting the critical control points.

synthesis_workflow cluster_chem Chemical Synthesis (Hofmann Degradation) cluster_bio Biological Synthesis (Metabolic Engineering) Start Start Synthesis Chem1 Prepare Alkaline Phthalimide Solution Start->Chem1 Bio1 Engineer E. coli Strain (e.g., trpD mutation, aroGfbr, tktA) Start->Bio1 Chem2 Prepare Cold Alkaline NaOCl Solution (≤15°C) Chem1->Chem2 Chem3 Mix Solutions (Keep ≤40°C during addition) Chem2->Chem3 Chem4 Allow Reaction to Complete (60-80°C) Chem3->Chem4 Chem5 Result: this compound Solution Chem4->Chem5 App1 Acidify to precipitate Anthranilic Acid Chem5->App1 App2 Esterify to produce Methyl Anthranilate Chem5->App2 With methanol Bio2 Fermentation (Glucose Feedstock) Bio1->Bio2 Bio3 Result: Anthranilic Acid (Reported: 14 g/L in 34h) Bio2->Bio3

Alternative Production Method: Microbial Synthesis

For a sustainable and potentially high-yielding process, consider microbial synthesis using engineered bacteria.

  • Principle: A specific strain of E. coli (W3110 trpD9923) has a mutation in the trpD gene. This knocks out the anthranilate phosphoribosyl transferase activity, preventing the conversion of anthranilate to the next step in the tryptophan pathway, causing anthranilate to accumulate [5].
  • Yield Improvement: Further metabolic engineering (e.g., using a feedback-resistant DAHP synthase and overexpressing transketolase) in a fed-batch fermentation process has been reported to produce 14 g/L of anthranilate in 34 hours from glucose [5]. This method is used to produce precursors for compounds like avenanthramides [6].

References

sodium anthranilate purification challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Common Purification Challenges & Solutions

The table below summarizes specific problems you might encounter and the recommended solutions based on experimental and industrial practices.

Challenge Root Cause Recommended Solution Key Considerations
Colored Impurities (Brown/Yellow product) [1] Oxidation in basic solution or reaction by-products [1] Activated Carbon Treatment [1] Effective for water-soluble impurities; use hot filtration.
Ethanol-Water Recrystallization [1] Dissolve in ethanol, then add water to crash out crystals.
Copper Salt Method [1] Forms copper anthranilate precipitate; liberate acid with CO₂ or H₂S.
Low Recovery Yield [1] Product loss in mother liquor during repeated recrystallization [1] Optimized Solvent System [1] Ethanol-water can be more efficient than water alone.
Copper Salt Method [1] Effective for concentrating product from dilute solutions.
Poor Crystallization Not specified pH-Controlled Precipitation [1] Convert to free acid (anthranilic acid) and carefully neutralize.
Emulsion Formation (during extraction) Not specified Solvent System Adjustment [2] Patent uses kerosene-tributyl phosphate mix for cleaner separation [2].

For a complete purification strategy, an industrial patent outlines a comprehensive process for recovering anthranilic acid (the conjugate acid of sodium anthranilate) from methyl anthranilate wastewater, which involves several of the principles mentioned above [2]:

  • Alkali Treatment & Separation: The wastewater is treated with sodium hydroxide, followed by separation to remove insoluble materials [2].
  • Acid Precipitation: The solution is acidified to precipitate crude anthranilic acid [2].
  • Dissolution & Extraction: The crude acid is dissolved in an alkaline solution, and an extraction step with a solvent like a kerosene-tributyl phosphate mixture is used to remove impurities [2].
  • Decolorization & Recrystallization: The aqueous phase is then decolorized and finally undergoes acid precipitation and recrystallization for purification [2].

Detailed Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon or Ethanol-Water

This is a common first approach for removing colored impurities [1].

  • Dissolution: Dissolve the crude this compound in a minimal volume of hot water or ethanol.
  • Decolorization (if using carbon): Add a small amount of activated carbon to the hot solution. Stir and keep warm for several minutes.
  • Hot Filtration: Filter the hot solution through a preheated Büchner funnel to remove the carbon and insoluble impurities.
  • Crystallization:
    • For water: Allow the filtrate to cool slowly to room temperature, then further on ice to crystallize.
    • For ethanol-water: After dissolving in a minimal volume of hot ethanol, gradually add warm water until the solution becomes slightly cloudy, then allow to crystallize.
  • Collection: Collect the crystals via suction filtration and wash with a small amount of cold solvent (ice-cold water or ethanol-water mixture). Dry the crystals.
Protocol 2: Copper Salt Method for Challenging Impurities

This method is effective when colored impurities are persistent [1].

G A Impure this compound Solution B Add Copper Salt (e.g., CuSO₄) A->B C Form Copper Anthranilate Precipitate (Green Solid) B->C D Filter and Wash C->D E Liberate Anthranilic Acid D->E F Method A: Bubble CO₂ (Cold then Hot Solution) E->F G Method B: Bubble H₂S (Toxic - Use Extreme Caution) E->G H Filter to Remove Copper Carbonate (Method A) OR Copper Sulfide (Method B) F->H G->H I Cool Filtrate to Crystallize Pure Anthranilic Acid H->I J Optional: Convert back to Sodium Salt by Neutralization I->J

FAQs for Laboratory Troubleshooting

Q1: My purified this compound is still tan-colored after one recrystallization. Is it pure enough for downstream reactions? Based on user reports, a tan color may remain even after purification. Gas chromatography (GC) analysis of a tan-colored sample showed a single major peak, suggesting the colored impurity might be highly concentrated but present in very small quantities and may not interfere with subsequent reactions [1]. For applications requiring high purity, additional purification steps like the copper salt method are recommended.

Q2: Why does my reaction mixture turn red or black during synthesis from phthalimide and sodium hypochlorite? A rapid color change to red or black upon adding hypochlorite typically indicates over-oxidation or side reactions. This is likely due to the hypochlorite solution not being sufficiently chilled or being added too quickly [1]. To prevent this, ensure both the hypochlorite and the reaction mixture are kept cold (below 5°C) and add the hypochlorite solution slowly with good stirring [1].

Q3: Are there any safety considerations for the copper salt method? Yes. The traditional method uses hydrogen sulfide (H₂S) to liberate the acid. H₂S is highly toxic and flammable, and should be avoided if possible. The alternative method using carbon dioxide (CO₂) is much safer and is the recommended approach [1].

References

Anthranilate Compound Stability: Key Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary factors affecting anthranilate stability from the available research. While these are not specific to sodium anthranilate, they provide critical guidance for handling related compounds.

Factor Effect on Stability Supporting Evidence & Practical Notes
Temperature Significant degradation at elevated temperatures. A key patent notes that alkaline hypochlorite solutions (used in anthranilic acid production) must be kept below 15°C during preparation to prevent chlorate formation, which destroys anthranilic acid and causes dark coloring [1].
Light Exposure Can induce photochemical reactions and degradation. Studies on anthranilate esters (used in sunscreens) show they are photoactive, with efficient fluorescence and triplet state formation, leading to photodegradation products like benzoxazinone via singlet and triplet state reactions [2] [3].
pH & Chemical Environment Stability is pH-dependent; susceptible to specific reagents. The synthesis of anthranilic acid requires careful control of the reaction mixture's alkalinity and temperature to avoid side reactions that cause "destruction of anthranilic acid with formation of dark color" [1].

Experimental Protocols for Stability Assessment

Although a direct protocol for this compound is not available, the following workflow, based on general chemical principles and the information gathered, can be used to design stability studies.

Start Start: Prepare Aqueous This compound Solution Factors Apply Stress Factors Start->Factors Temp Temperature (e.g., 4°C, 25°C, 40°C) Factors->Temp Light Light Exposure (e.g., Dark, Ambient, UV) Factors->Light pH pH (e.g., Acidic, Neutral, Basic) Factors->pH Analyze Sample & Analyze Over Time Temp->Analyze Light->Analyze pH->Analyze Monitor Monitor for Changes In: - UV-Vis Absorbance - HPLC Profile/Peak Area - Solution Color/Clarity - pH Shift Analyze->Monitor End Establish Stability Profile Monitor->End

Protocol Outline: Forced Degradation Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate buffer). Accurately record the initial pH.
  • Stress Conditions: Aliquot the solution and expose it to various stress conditions:
    • Thermal Stress: Store aliquots at elevated temperatures (e.g., 40°C, 60°C). Refrigerated (4°C) and frozen (-20°C) samples serve as controls.
    • Photostress: Expose aliquots to UV light (e.g., in a photostability chamber) and visible light. Keep a control sample wrapped in aluminum foil.
    • pH Stress: Adjust aliquots to different pH levels (e.g., acidic with HCl, basic with NaOH) and monitor.
  • Sampling and Analysis: At predetermined time points, withdraw samples for analysis.
    • Visual Inspection: Check for any change in color or formation of precipitate.
    • Spectrophotometry: Measure UV-Vis absorption spectra. A shift in the peak at ~310 nm or the appearance of new peaks indicates degradation [2] [3].
    • Chromatography (HPLC): This is the most definitive method. Use it to track the disappearance of the this compound peak and the emergence of degradation product peaks.

Frequently Asked Questions

  • What are the primary biological functions of anthranilate? Anthranilate is a versatile metabolite. It is a key intermediate in the biosynthesis of the amino acid tryptophan [4]. In certain bacteria like Pseudomonas, it serves as a precursor for secondary metabolites such as the Pseudomonas Quinolone Signal (PQS) and is also degraded for energy via the TCA cycle [5] [4]. Furthermore, it can be used as a non-acetate starter unit in the biosynthesis of natural products like aurachins [6].

  • Can anthranilate affect bacterial biofilms? Yes, research shows that anthranilate has anti-biofilm effects against a broad range of bacteria, including P. aeruginosa, V. vulnificus, and B. subtilis. It can disrupt pre-formed biofilms and inhibit new biofilm formation, in part by reducing intracellular levels of the signaling molecule c-di-GMP [7].

  • Are there inducible gene expression systems based on anthranilate? Yes. The native anthranilate operon (antABC) and its transcriptional regulator (AntR) from Pseudomonas fluorescens have been engineered into a tunable, anthranilate-inducible gene expression system (e.g., pUCP20-ANT). This system is functional in various Pseudomonas species and allows for precise control of gene expression by varying the concentration of anthranilate in the growth medium [8] [9].

Key Recommendations for Handling

  • Storage: For maximum stability, store solid this compound and its stock solutions in the dark at low temperatures (e.g., -20°C).
  • Containers: Use amber vials or glassware to protect from light during experiments.
  • Buffering: Carefully choose and control the pH of the solution, as both highly acidic and basic conditions may accelerate degradation.
  • Monitoring: Freshly prepare solutions for critical experiments and monitor them visually and spectroscopically for any signs of change.

References

improving sodium anthranilate complex formation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Complex Formation

Based on published research, here is a detailed methodology for the synthesis and analysis of metal-anthranilate complexes [1].

  • Materials Preparation:

    • Ligand Solution: Dissolve anthranilic acid (0.28 g, 2.0 mmol) in 30 mL of deionized water. Add sodium hydroxide (0.085 g, 2.1 mmol) and stir the mixture for 30 minutes.
    • Metal Salt Solutions: Separately prepare solutions of metal salts (0.5 mmol) in 5 mL of deionized water. Commonly used salts include chlorides, sulfates, or nitrates of Zn(II), Cu(II), Co(II), Ag(I), etc.
  • Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution. Continue stirring for an additional 30 minutes. The formation of a precipitate typically indicates complex formation.

  • Product Isolation: Filter the resulting precipitate. Wash it several times with deionized water to remove impurities. Dry the purified product under vacuum and store it in a desiccator.

  • Characterization and Analysis: The synthesized complexes can be characterized using the following techniques to confirm structure and composition.

    • FT-IR Spectroscopy: To observe shifts in functional group vibrations (e.g., COO⁻, NH₂), confirming metal-ligand bonding.
    • Thermogravimetric (TGA) and Elemental (CHN) Analysis: To determine decomposition patterns and confirm the metal-to-ligand stoichiometry of the complex.
    • UV-Vis Spectrometry: To study the electronic environment and geometry around the metal center.
    • Magnetic Susceptibility Measurements: To infer the oxidation state and geometry of the metal ion in the complex.

Key Factors for Complex Formation Efficiency

The following table summarizes critical parameters that influence the efficiency of sodium anthranilate complex formation, based on general synthesis principles and related studies on anthranilate interactions [1] [2] [3].

Factor Description & Impact Optimization Guidance
pH Level Affects ligand protonation state and metal solubility. Anthranilic acid deprotonates with NaOH to form the reactive anthranilate anion [1]. Maintain a slightly basic pH to ensure the ligand is in its anionic form, facilitating coordination with metal cations.
Metal-to-Ligand Ratio Determines complex stoichiometry. A 1:2 (metal/ligand) ratio is common for many metals [1]. Systematically vary ratios (e.g., 1:1, 1:2, 1:3) and analyze products to identify the optimal stoichiometry for your target complex.
Reaction Temperature Influences reaction kinetics and precipitate properties. Optimization is required; one study on a related compound found a reaction temperature of 0.5°C to be optimal [3]. Test a range of temperatures.
Counterion Effects The anion from the metal salt (Cl⁻, NO₃⁻, SO₄²⁻) can impact packing and morphology [2]. If a specific crystal structure or morphology is desired, screen different metal salts while keeping the cation constant.
Mixing Efficiency Ensures uniform reagent concentration and particle formation. Use controlled, steady stirring to achieve homogeneity without introducing excessive shear forces.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Product Yield Non-optimal stoichiometry; Metal ion not fully complexed; Precipitation incomplete. Verify metal-to-ligand ratio; Extend reaction time; Cool reaction mixture to improve precipitation.
No Precipitate Forms Incorrect pH; Metal-ligand mismatch; Concentration too low. Check pH is suitable for deprotonation; Confirm metal's ability to coordinate with amine/carboxylate groups; Concentrate the solution.
Characterization Data Doesn't Match Expected Structure Wrong stoichiometry; Co-precipitation of impurities; Different coordination geometry. Re-purify product; Perform elemental analysis to determine actual composition; Compare FT-IR data to literature.

Workflow for Process Optimization

For a systematic approach to optimizing efficiency, you can follow the workflow below. This method uses empirical data to build a predictive model for the best reaction conditions.

This compound Complex Optimization Workflow Start Define Optimization Goal (e.g., Maximize Yield, Purity) P1 Identify Key Factors (pH, Temperature, Ratio) Start->P1 P2 Design Experiments (e.g., via Response Surface Methodology) P1->P2 P3 Execute Synthesis & Analysis P2->P3 P4 Analyze Data & Build Model P3->P4 P4->P2  Model Needs Refinement P5 Validate Model with New Experiments P4->P5 P5->P2  Results Do Not Match End Establish Optimal Protocol P5->End

FAQs on this compound Complexes

What are the primary applications of this compound and its complexes? this compound is used to synthesize metal complexes with applications as antipathogens (antibacterial, antifungal, nematicidal) and catalysts (e.g., for reducing 4-nitrophenol) [1]. It is also studied in supramolecular chemistry for its role in modifying micelle structures and in creating host-guest sensory systems [2] [4].

Which metal complexes have shown the most promising biological activity? Research indicates that the Ag(I) anthranilate complex exhibits strong, broad-spectrum activity against clinically important bacteria like S. aureus and E. coli, as well as fungi and root-knot nematodes [1].

Which metal complexes are effective catalysts? The Co(II) and Cu(II) anthranilate complexes have demonstrated high catalytic activity for the reduction of the environmental contaminant 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) [1].

References

Technical Brief: Sodium Anthranilate & Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

1. Fundamental Physicochemical Properties

This data provides a baseline for understanding the compound's solubility behavior.

Property Value / Description
Chemical Name Sodium 2-aminobenzoate[sodium anthranilate [1]
CAS Registry Number 552-37-4 [1]
Molecular Formula C₇H₆NNaO₂ [1]
Physical State Solid [1]
Melting Point 144 - 146 °C [1]
Solubility Data Slightly soluble in DMSO; Slightly soluble in Methanol [1]

2. Supported Solubility Enhancement Techniques

While direct studies on this compound are limited, the following techniques are well-established for challenging compounds. The selection of a method depends on the nature of your final formulation (e.g., oral, topical, parenteral).

Technique Category Specific Method Key Principle Consideration for Application
Physical Modification [2] [3] Micronization/Nanosuspension [2] Increases surface area-to-volume ratio to enhance dissolution rate. [2] Does not change equilibrium solubility. [2]
Solid Dispersion [2] Dispersion of drug in hydrophilic carrier matrix to improve wettability and dissolution. [2] Stability of amorphous form must be monitored. [2]
Cryogenic Techniques [2] Ultra-rapid freezing to create amorphous, nanostructured particles with high surface area. [2] Requires specialized equipment (e.g., lyophilizer). [2]
Chemical Modification pH Adjustment [2] Manipulates the ionization state of the drug to increase its aqueous solubility. Biorelevance and tolerability of the final pH must be considered. [2]
Salt Formation [2] [3] Converts a drug into a salt form (like this compound) which typically has higher aqueous solubility. The salt itself may have limited solubility in certain solvents, requiring further techniques. [1]
Miscellaneous Methods Micellar Solubilization [3] [4] Utilizes surfactants to form micelles that encapsulate drug molecules. Supported by experimental data: this compound has been shown to intercalate into cationic gemini surfactant micelles, inducing structural changes. [4]
Co-solvency [2] [3] Uses water-miscible solvents (e.g., DMSO, methanol) to solubilize drugs. Supported by data: The known slight solubility in DMSO and methanol provides a starting point for co-solvent systems. [1]

Experimental Workflow for Technique Selection

This diagram outlines a logical approach to selecting and testing solubility enhancement methods for this compound in a lab setting.

G Start Start: Assess this compound Analyze Analyze Physicochemical Properties Start->Analyze SolventTest Co-solvency / pH Screening Analyze->SolventTest Leverage known solubility in DMSO/Methanol SurfactantTest Micellar Solubilization Screening Analyze->SurfactantTest Evidence supports use with cationic surfactants PhysicalTest Physical Modification (e.g., Sonocrystallization) Analyze->PhysicalTest For targeted particle size & morphology Characterize Characterize Lead Formulation SolventTest->Characterize SurfactantTest->Characterize PhysicalTest->Characterize Final Final Soluble Formulation Characterize->Final Optimize & Scale-Up

Potential FAQs for a Technical Support Portal

Based on general solubility challenges, here are anticipated FAQs.

  • Q: Our formulation with this compound and a cationic surfactant has become highly viscous. What is happening?

    • A: This is a documented phenomenon. Studies show that this compound can intercalate into the headgroups of cationic gemini surfactants, reducing electrostatic repulsion and promoting the growth of spherical micelles into worm-like or rod-like structures. These elongated micelles entangle, leading to a significant increase in viscosity. You may need to optimize the surfactant-to-solute ratio [4].
  • Q: The solubility of this compound in aqueous buffer is insufficient for our needs. What are our first steps?

    • A: Begin with a co-solvency approach, given its known solubility profile. Prepare stock solutions in a minimal amount of DMSO or methanol, then dilute into your aqueous buffer. Alternatively, explore pH adjustment within physiologically acceptable ranges, as the compound contains ionizable groups. Micellar solubilization with cationic surfactants is another primary route based on experimental evidence [4] [1].
  • Q: We need to create a nano-formulation of this compound. Which techniques show promise?

    • A: Consider sonocrystallization, which uses ultrasound to control particle size reduction and distribution during recrystallization [2]. Another advanced technique is Ultra-Rapid Freezing (URF), a cryogenic method that creates nanostructured, amorphous particles with high surface area by instantly freezing a drug solution on a solid cryogenic substrate, followed by lyophilization [2].

References

sodium anthranilate analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Core Principles

Here are answers to some fundamental questions you might encounter.

1. What are the essential parameters to validate for an analytical method? To ensure your analytical method is suitable for its intended purpose, it must be validated. The core parameters, as defined by international guidelines (ICH), are summarized in the table below [1] [2]:

Validation Parameter Definition & Purpose Acceptance Criteria Example
Accuracy The closeness of test results to the true value. Assessed by % recovery of spiked samples [1]. % Recovery should be 98-102% [1].
Precision The degree of scatter in repeated measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, analysts, equipment) [1] [2]. % RSD of results should not be greater than 2.0% [1].
Specificity The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix [2]. The method should resolve the analyte peak from all others.
Linearity The ability to obtain test results directly proportional to analyte concentration [1]. The coefficient of determination (r²) should be greater than 0.999 [1].
Range The interval between the upper and lower levels of analyte for which precision, accuracy, and linearity are demonstrated [2]. Dependent on the intended application of the method.
LOD & LOQ LOD (Limit of Detection): The lowest amount of analyte that can be detected. LOQ (Limit of Quantification): The lowest amount that can be quantified with acceptable precision and accuracy [1]. LOD = 3.3(SD/S); LOQ = 10(SD/S), where SD is standard deviation of response and S is slope of calibration curve [1].
Robustness A measure of the method's reliability when small, deliberate changes are made to operational parameters (e.g., mobile phase pH, column temperature) [3]. The method should remain unaffected by small variations.

2. How do I select a detection wavelength for UV-HPLC analysis? The optimal wavelength (λmax) is determined by scanning a standard solution of the analyte over the UV range. You should:

  • Prepare a standard solution of sodium anthranilate in the intended diluent (e.g., water, buffer).
  • Use a UV-Vis spectrophotometer to scan the solution over a range, typically 190-400 nm [1].
  • Identify the wavelength of maximum absorbance (λmax) for your analyte. This wavelength will provide the highest sensitivity for detection [4].

3. My method lacks precision. What could be the cause? Poor precision, indicated by a high %RSD, can stem from several sources. The following workflow diagrams a systematic troubleshooting approach.

G Start High RSD in Results Step1 Check Instrument Performance Start->Step1 Step2 Review Sample Preparation Start->Step2 Step3 Evaluate Chromatographic Conditions Start->Step3 Step4 Assess Data Processing Start->Step4 Step5 Verify Analyst Technique Start->Step5 Step1_1 Perform System Suitability Test (e.g., 5 replicate injections) Step1->Step1_1 No Step2_1 Standardize Steps: - Use calibrated pipettes and glassware - Control extraction/sonication time & temperature - Ensure sample is fully dissolved and homogeneous Step2->Step2_1 Inconsistent Step3_1 Optimize for Robustness: - Ensure stable column temperature - Prepare fresh, degassed mobile phase - Verify mobile phase pH is consistent - Condition column sufficiently Step3->Step3_1 Unstable Step4_1 Review Integration Parameters: - Apply consistent integration algorithm - Manually review and correct peak integration if needed Step4->Step4_1 Incorrect Step5_1 Improve Training & Protocols: - Retrain analyst on standard procedure - Use detailed, written SOP - Ensure consistent injection technique Step5->Step5_1 Variable Step1_2 Troubleshoot HPLC System: - Check for air bubbles in lines - Verify pump flow rate consistency - Ensure detector lamp energy/wavelength is correct Step1_1->Step1_2 Fails

Experimental Protocol: Developing an HPLC-UV Method

While a specific method for this compound was not found, here is a generalized protocol for developing an HPLC-UV method for a similar compound, which you can adapt [5] [3].

1. Instrument and Reagent Setup

  • HPLC System: Equipped with quaternary pump, auto-sampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard starting point [5].
  • Chemicals: HPLC-grade water, acetonitrile, methanol, and buffers (e.g., phosphate).
  • Standard: High-purity this compound reference standard.

2. Preliminary Solubility and Wavelength Selection

  • Solvent Selection: Prepare a stock solution (~50 µg/mL) of this compound in different solvents (e.g., water, 0.1N HCl, phosphate buffers of pH 2.5 and 7.4) to determine the best solvent for solubility and stability [1].
  • λmax Determination: Scan the stock solution from 190 nm to 400 nm using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax) [1].

3. Mobile Phase and Chromatographic Conditioning

  • Initial Conditions: Begin with a simple mobile phase, such as a mixture of a buffer (to control pH and suppress ionization of acidic groups) and an organic solvent like acetonitrile [5]. A common starting ratio is 80:20 (buffer : acetonitrile).
  • pH Adjustment: Adjust the buffer pH; for an acidic compound like anthranilic acid, a low pH (e.g., 2-4) can help improve peak shape. Use orthophosphoric acid for pH adjustment [5].
  • Filter and Degas: Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
  • System Equilibration: Pump the mobile phase through the column at a flow rate of 1.0 mL/min until a stable baseline is achieved.

4. Calibration Curve (Linearity)

  • Prepare at least five standard solutions of this compound at different concentrations (e.g., 1, 2, 3, 4, 5 µg/mL) by diluting the stock solution [1].
  • Inject each solution in triplicate and record the peak area.
  • Plot the mean peak area against the concentration and perform linear regression analysis. The coefficient of determination (r²) should be greater than 0.999 [1].

Troubleshooting Common HPLC Issues

The table below addresses specific problems you might face during analysis.

Problem Possible Cause Solution

| Peak Tailing | 1. Active silanol sites on column. 2. Incorrect mobile phase pH. | 1. Use a base-deactivated C18 column. 2. Adjust pH; for acidic analytes, low pH (2-3) often improves peak shape [4]. | | Low Recovery | 1. Incomplete extraction from sample matrix. 2. Sample degradation. | 1. Optimize extraction method (sonication time, solvent). 2. Check sample stability in the solvent (e.g., protect from light, use fresh solutions). | | No Peaks or Low Response | 1. Incorrect detection wavelength. 2. Sample too dilute. 3. Detector lamp failure. | 1. Confirm λmax of analyte via scan. Ensure HPLC detector is set correctly [1]. 2. Concentrate the sample. 3. Check detector diagnostics and lamp hours. | | Retention Time Drift | 1. Unstable column temperature. 2. Mobile phase composition or pH changing. | 1. Use a column heater to maintain constant temperature. 2. Ensure mobile phase is fresh and consistently prepared. |

Key Considerations for Your Research

  • Official Methods First: If a monograph for your compound exists in a pharmacopoeia (e.g., USP, Ph. Eur.), the described analytical methods do not require full validation but must be verified in your laboratory to ensure proper implementation [2].
  • Radiopharmaceutical Specifics: If this compound is used in radiopharmaceuticals, be aware that validation of radioanalytical methods (e.g., for radioactivity content) follows specific guidelines, where accuracy is assured by traceable calibration sources [2].

References

reducing sodium anthranilate decomposition during storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the key stability concerns for sodium anthranilate? this compound is sensitive to heat, air, and light. Its melting point is 144-146°C, indicating the temperature range at which it begins to physically break down [1]. Prolonged exposure to air can lead to oxidation, while light exposure may cause photochemical degradation.

  • What is the best way to store this compound for long-term stability? The safety data sheet recommends storing the container tightly closed in a dry, cool, and well-ventilated place [1]. For research purposes, this translates to storing the chemical in a sealed, light-resistant container, with a desiccant, in a refrigerator or freezer for long-term preservation.

  • My research involves bacterial biofilms. Is this compound stable in cell culture media? Be aware that this compound is biologically active and can be degraded by certain bacteria, such as Pseudomonas aeruginosa, as part of their metabolic pathway [2] [3] [4]. Its stability in a biological medium is therefore context-dependent and may be limited over long-term cell culture experiments.

Experimental Protocol: Assessing Thermal Stability

This protocol uses Thermogravimetric Analysis (TGA) to determine the temperature at which this compound loses mass, indicating decomposition.

  • 1. Sample Preparation: Gently grind a small amount of this compound to a fine powder. Load 5-10 mg into a TGA platinum sample pan.
  • 2. Instrument Setup: Place the sample in the TGA and initiate a temperature ramp from 25°C to 200°C at a rate of 10°C per minute under an inert nitrogen atmosphere.
  • 3. Data Collection: The TGA will record mass loss as a function of temperature. The onset of a significant mass loss event indicates the start of thermal decomposition.
  • 4. Data Analysis: Identify the temperature at which the mass loss begins. This is your decomposition temperature. Correlate this data with Differential Scanning Calorimetry (DSC) to understand if the thermal event is a melt, decomposition, or both.

Below is a workflow diagram summarizing this experimental process:

Start Start Protocol P1 Prepare Sample: Grind 5-10 mg of This compound Start->P1 P2 Load TGA Instrument: Place in platinum pan P1->P2 P3 Set Parameters: Ramp 25°C to 200°C at 10°C/min under N₂ P2->P3 P4 Run Analysis & Collect Data P3->P4 P5 Analyze Thermogram: Identify onset of mass loss temperature P4->P5 End Determine Decomposition Point P5->End

Key Storage Parameters

The following table summarizes the critical handling and storage parameters for this compound, compiled from its material safety data sheet [1].

Parameter Specification Importance / Rationale
Physical State Solid Handling and storage precautions are for a solid chemical [1].
Melting Point 144 - 146 °C Provides an upper-temperature limit for handling; degradation likely near/above this point [1].
Flash Point 142.4 °C Indicates flammability risk at high temperatures; avoid open flames and high-temperature heat sources [1].
Recommended Storage Tightly closed container, in a dry, cool, well-ventilated place Prevents moisture absorption (hygroscopy), oxidation, and thermal stress [1].
Incompatibilities Store apart from foodstuff containers or incompatible materials. General safety practice to avoid cross-contamination or unknown chemical reactions [1].

Troubleshooting Guide

  • Problem: Observed discoloration (darkening) of the powder.
    • Potential Cause: Oxidation from exposure to air or light.
    • Solution: Ensure the chemical is stored in a tightly sealed, light-resistant container. Consider using an inert atmosphere (e.g., argon or nitrogen) in the storage vial for highly sensitive applications.
  • Problem: Clumping or caking of the powder.
    • Potential Cause: Absorption of moisture from the air (hygroscopy).
    • Solution: Store in a dry environment with a desiccant in the container. Dry the compound in a vacuum desiccator before use if necessary.
  • Problem: Loss of biological activity in cell-based assays over time.
    • Potential Cause: Biological degradation by contaminants or instability in aqueous solution.
    • Solution: Prepare fresh solutions for each experiment. Sterile-filter the solution and verify the absence of microbial contamination.

Summary for Your Records

  • Primary Decomposition Trigger: Heat is a key factor. The melting point of 144-146°C serves as a critical reference; sustained storage or processing near this temperature will likely cause decomposition [1].
  • Storage Strategy: The core principle is cool, dry, and dark conditions in a tightly sealed container [1].
  • Experimental Consideration: In biological contexts, remember that its instability may not be purely chemical; bacterial metabolism is a significant route of degradation [2] [3].

References

optimizing sodium anthranilate biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Basis for Activity Optimization

Sodium anthranilate (and its acidic form, anthranilate) is not just a metabolic intermediate; it functions as a diffusible signaling molecule for bacteria like Pseudomonas aeruginosa. Its key to optimizing biological activity lies in the precise manipulation of its concentration and timing to create a sharp "anthranilate peak" [1].

  • Core Signaling Mechanism: Research shows that anthranilate rapidly accumulates in the culture medium when P. aeruginosa enters the stationary phase, then quickly decreases, forming a transient "peak". This peak acts as a signal that profoundly alters pathogenicity-related phenotypes. Biofilm formation is significantly inhibited, and antibiotic tolerance is reduced both in P. aeruginosa and other surrounding bacteria, including E. coli, Salmonella enterica, Bacillus subtilis, and Staphylococcus aureus [1].
  • Key Regulatory System: The antABC operon, which encodes the anthranilate dioxygenase complex, is responsible for degrading anthranilate. The expression of this operon is regulated by the transcriptional activator AntR, which is induced by anthranilate itself. The intracellular level of anthranilate is crucial for triggering this system [1] [2].

The following diagram illustrates this central signaling pathway and its major effects.

AnthranilatePathway node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_grey node_grey start Stationary Phase Onset accumulation Anthranilate Accumulation start->accumulation Triggers peak Anthranilate Peak (Signal) accumulation->peak Rapid degradation antABC Operon Activation & Degradation peak->degradation Induces antABC via AntR outcomes Phenotypic Outcomes biofilm Reduced Biofilm Formation outcomes->biofilm susceptibility Increased Antibiotic Susceptibility outcomes->susceptibility virulence Altered Virulence outcomes->virulence

Experimental Protocols for Key Applications

Here are detailed methodologies for key experiments investigating this compound's activity.

Experiment 1: Assessing Impact on Bacterial Biofilm Formation

This protocol uses a static biofilm assay to quantify the effect of anthranilate.

  • Objective: To determine the minimum concentration of this compound required to significantly inhibit or disperse pre-formed biofilms.
  • Materials:
    • Bacterial strains (e.g., P. aeruginosa wild-type and ∆antABC mutant).
    • This compound stock solution (e.g., 100 mM in sterile water or DMSO).
    • Appropriate growth medium (e.g., LB broth).
  • Procedure:
    • Grow bacterial cultures to mid-exponential phase.
    • For prevention assay: Add varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mM) to fresh medium in a sterile microtiter plate. Inoculate with a diluted bacterial culture. Incubate statically for 24-48 hours.
    • For dispersal assay: First, allow biofilms to form in a microtiter plate for 24 hours. Then, carefully remove the spent medium and add fresh medium containing the same range of this compound concentrations. Incubate for another 24 hours.
    • Stain the adhered biomass with crystal violet (0.1%) and solubilize with acetic acid (30%) or ethanol.
    • Measure the absorbance at 595 nm to quantify biofilm mass.
  • Expected Outcome: The ∆antABC mutant, which cannot degrade anthranilate, should form less biofilm than the wild type. Exogenous anthranilate should cause a concentration-dependent reduction in biofilm formation in both assays [1].
Experiment 2: Testing Antibiotic Adjuvant Activity

This protocol evaluates this compound's ability to increase the effectiveness of conventional antibiotics.

  • Objective: To determine the reduction in Minimum Inhibitory Concentration (MIC) of a standard antibiotic when used in combination with sub-inhibitory concentrations of this compound.
  • Materials:
    • Test bacteria (e.g., P. aeruginosa, S. aureus, E. coli).
    • This compound stock solution.
    • Antibiotic stocks (e.g., tobramycin, ciprofloxacin).
    • Mueller-Hinton Broth (MHB).
  • Procedure:
    • Prepare a series of tubes or wells with MHB containing a sub-inhibitory concentration of this compound (e.g., 0.5-1.0 mM, predetermined to not affect growth alone).
    • In this medium, perform a standard broth microdilution MIC assay with a 2-fold serial dilution of the antibiotic.
    • Include controls: antibiotic alone, this compound alone, and growth control.
    • Inoculate with a standardized bacterial suspension (~5 × 10⁵ CFU/mL).
    • Incubate for 16-20 hours and determine the MIC as the lowest concentration with no visible growth.
  • Expected Outcome: The MIC of the antibiotic in the presence of this compound will be significantly lower (e.g., 2 to 8-fold) than the MIC of the antibiotic alone, indicating a synergistic effect [1].

Frequently Asked Questions (FAQs)

Q1: Why is my exogenous this compound treatment not producing the expected biofilm dispersal?

  • A: This is likely a timing or concentration issue. The endogenous "anthranilate peak" in P. aeruginosa is a sharp, transient event. If you add anthranilate too early, the antABC operon may not be sufficiently expressed to create the necessary concentration dynamics. If added too late, the biofilm may be too mature. Furthermore, some bacterial strains (e.g., rhlR mutants) do not produce anthranilate and may not respond as expected [1].
    • Troubleshooting:
      • Vary the timing: Test addition at different optical densities (OD) or growth phases (e.g., early vs. late stationary phase).
      • Check your strain's genotype: Ensure your bacterial strain has a functional anthranilate production and sensing system.
      • Use a degradation mutant: For a more pronounced effect, perform the experiment in a ∆antABC mutant background where anthranilate accumulates [1].

Q2: How stable is this compound in my aqueous stock solution and growth medium?

  • A: Anthranilate can be degraded by bacteria expressing the antABC operon. In sterile solutions, it is relatively stable, but in active bacterial cultures, its concentration will change dynamically.
    • Troubleshooting:
      • Prepare fresh stocks: Make this compound stock solutions on the day of the experiment, or aliquot and store at -20°C for short-term use.
      • Monitor concentration: If critical for your experiment, use HPLC to track the actual concentration of anthranilate in your culture medium over time [1].
      • Use a negative control: Include a condition with a ∆antABC mutant to see the effect of persistent high anthranilate levels.

Q3: Can I use this compound as an adjuvant in models with Gram-positive bacteria?

  • A: Yes. Research indicates that the antibiotic susceptibility-increasing effect of anthranilate is not specific to Pseudomonas. It has also been shown to affect Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus [1]. The mechanism may be conserved or involve general stress responses.

Troubleshooting Guide

Problem Possible Cause Suggested Solution

| No observed effect on biofilm or antibiotic susceptibility. | Concentration too low; incorrect timing; degraded compound; non-responsive strain. | Create a full dose-response curve; systematically vary the time of addition; use a fresh stock solution; verify strain genotype. | | Effect is inconsistent between experiment replicates. | Slight variations in initial cell density leading to timing differences in the "peak". | Standardize inoculum size precisely; synchronize cultures before starting the experiment; monitor growth phase (OD) closely. | | Bacterial growth is inhibited by this compound alone. | Concentration is too high, revealing intrinsic toxicity. | Titrate the concentration to find a sub-inhibitory range for adjuvant experiments (e.g., 0.1-1.0 mM). | | Unexpected results with mutant strains (e.g., ∆antABC). | Secondary mutations; incomplete understanding of the regulatory network. | Back-cross the mutation into a fresh background; complement the mutant; check expression of related systems (e.g., PQS). |

To help visualize the integration of these protocols and concepts, the following workflow diagram outlines a potential optimization project.

References

Troubleshooting Guide: Sodium Anthranilate Synthesis Byproducts

Author: Smolecule Technical Support Team. Date: February 2026

Byproduct / Issue Identification / Characteristics Root Cause Prevention & Solution

| Colored Impurities (Dark product) [1] | Darkened reaction mixture or final product. | • High Temperature (>40°C) during hypochlorite and phthalimide reaction causes anthranilate degradation [1]. • Chlorate formation in hypochlorite solution from storage/preparation above ~15°C [1]. | • Strict temperature control: Keep hypochlorite solution below 15°C during prep/storage. Keep reaction mixture below 40°C until hypochlorite is fully added/mixed [1]. | | Yield Loss & Byproducts [1] | Lower than expected yield, potentially accompanied by colored impurities. | Improper reagent mixing: Hypochlorite reacts with formed sodium anthranilate if not thoroughly mixed before reaction initiates [1]. | • Add hypochlorite to the alkaline phthalimide solution with efficient agitation to ensure full mixing before reaction starts [1]. | | Chlorinated Byproducts [2] | Potential formation of compounds like 2,4-dichlorobenzoic acid. | Over-chlorination of the anthranilic acid molecule [2]. | • Control stoichiometry of hypochlorite [1]. • Avoid excess hypochlorite. |

Experimental Protocol for Synthesis

The following methodology is adapted from industrial preparation methods to ensure high yield and purity, directly addressing the byproduct issues listed above [1].

1. Reagent Preparation

  • Alkaline Sodium Hypochlorite Solution: Prepare a solution using 12.5 parts sodium hydroxide in 30 parts water. Chlorinate with 10 parts chlorine while maintaining the temperature at or below 15°C using an ice bath. This prevents chlorate formation [1].
  • Alkaline Phthalimide Solution: Suspend 11 parts of phthalimide in 25 parts water. Dissolve by adding a solution of 18 parts sodium hydroxide in 43 parts water. Maintain this solution at a temperature of approximately 30°C [1].

2. Reaction and Work-up

  • Mixing: With constant and vigorous agitation, gradually add the cold alkaline hypochlorite solution to the alkaline phthalimide solution.
  • Temperature Control: It is critical to ensure the reaction mixture does not exceed 40°C during the addition and mixing of hypochlorite [1].
  • Completion: The reaction will proceed to completion using its own heat of reaction; no external heating is required. Successful conversion has been observed at temperatures as low as 60°C [1].
  • Isolation: The resulting solution will contain this compound. Acidification of this solution with a mineral acid (like hydrochloric or sulfuric acid) will precipitate pure anthranilic acid [1].

The workflow below summarizes the synthesis and troubleshooting process.

cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction & Critical Control cluster_outcome Step 3: Outcome Analysis cluster_troubleshoot Troubleshooting Guide title This compound Synthesis & Troubleshooting Workflow A Prepare Alkaline Hypochlorite Keep temperature < 15°C C Mix Solutions with Vigorous Agitation A->C B Prepare Alkaline Phthalimide Solution Keep temperature ~30°C B->C D Control Temperature: < 40°C during mixing C->D E Successful Reaction Pure, High-Yield Product D->E F Troubleshoot Byproducts D->F G Issue: Colored Impurities Check: Hypochlorite age/storage temp Check: Reaction temperature control F->G H Issue: Low Yield Check: Hypochlorite mixing efficiency Check: Stoichiometry F->H

Key Technical Notes

  • Anthranilate vs. This compound: The synthesis typically produces the sodium salt in solution. The conjugate base "anthranilate" is formed by deprotonation of anthranilic acid [2]. The final product is often isolated as anthranilic acid via acidification [1].
  • Industrial Context: This synthesis route from phthalimide is a classic industrial method for producing anthranilic acid, which is a precursor for various products, including methyl anthranilate flavoring agent [3] [1].
  • Biological Relevance: Anthranilate is a key intermediate in the tryptophan biosynthetic pathway in bacteria and plants [4] [5]. Understanding its chemical synthesis and byproducts can be valuable in a drug development context, especially when dealing with bacterial systems or plant-derived APIs.

References

sodium anthranilate metal complex crystallization issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the common metals that form complexes with sodium anthranilate? Researchers have successfully synthesized complexes with a variety of metals, including Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al(III), Ni(II), and Cr(III) [1]. The choice of metal can influence the complex's properties and crystallization behavior.

  • Q2: What is the typical metal-to-ligand ratio for these complexes? Most of these complexes, such as those with Zn(II), Fe(II), Co(II), Cu(II), Mn(II), Ni(II), and Cr(III), form with a 1:2 metal-to-ligand ratio. However, complexes with Ag(I), Al(III), and Bi(III) have different stoichiometries [1].

  • Q3: My complex does not precipitate from the reaction mixture. What should I do? This could be due to overly high solubility. Try concentrating your solution gently or using a poor solvent diffusion method (e.g., layering diethyl ether over your DMSO or methanol solution). Ensure the metal salt and this compound are dissolved in a minimal amount of warm deionized water before mixing [1].

  • Q4: I obtained an amorphous solid instead of crystals. How can I improve crystal quality? Amorphous products often result from rapid precipitation. To promote slow crystal growth, try reducing the concentration of your reactants, cooling the reaction mixture slowly after synthesis, or using solvent evaporation at room temperature instead of immediate filtration [1].

Experimental Protocol for Synthesis

The following is a standard method for synthesizing anthranilate metal complexes, which is the foundation for subsequent crystallization [1].

  • Dissolve the Ligand: Add this compound (2.0 mmol) to 30 mL of deionized water. Stir the mixture for 30 minutes.
  • Prepare Metal Salt Solution: Dissolve your chosen metal salt (0.5 mmol) in 5 mL of deionized water.
  • Combine Solutions: Add the metal salt solution to the ligand solution.
  • Stir: Stir the combined reaction mixture for an additional 30 minutes.
  • Isolate Product: Filter the resulting precipitate.
  • Wash and Dry: Wash the solid several times with deionized water and dry it under vacuum.

The diagram below summarizes this general synthesis workflow.

G Start Start Synthesis Step1 Dissolve this compound in deionized water (30 mL, stir 30 min) Start->Step1 Step2 Dissolve metal salt in deionized water (5 mL) Step1->Step2 Step3 Combine solutions and stir for 30 min Step2->Step3 Decision1 Precipitate formed? Step3->Decision1 Step4 Filter precipitate Step5 Wash with water and dry under vacuum Step4->Step5 End Complex Obtained Step5->End Decision1->Step4 Yes Troubleshoot Refer to Troubleshooting Guide (Concentrate solution, try solvent diffusion) Decision1->Troubleshoot No Troubleshoot->Step3 Adjust parameters

Troubleshooting Guide

Use this flowchart to diagnose and address common crystallization issues.

G Problem No Crystallization CheckSol Solution too dilute? Problem->CheckSol Step1 Concentrate solution Gently evaporate solvent CheckSpeed Precipitation too fast? Step1->CheckSpeed Step2 Try slow diffusion Layer with a poor solvent (e.g., ether) CheckTemp Temperature control possible? Step2->CheckTemp Step3 Reduce concentration Use more dilute solutions Step4 Adjust temperature Slow cooling from elevated temp Step3->Step4 Success Crystals Formed Step4->Success CheckSol->Step1 Yes CheckSol->CheckSpeed No CheckSpeed->Step2 Yes CheckSpeed->CheckTemp No CheckTemp->Step3 No CheckTemp->Step4 Yes

Key Data for Common Complexes

The table below summarizes characterization data for successfully synthesized complexes, which can serve as a reference for your own products [1].

Metal Ion Typical Stoichiometry (Metal:Ligand) Characterization Techniques
Zn(II) 1:2 FT-IR, UV-Vis, TGA, SEM [1]
Ag(I) Different from 1:2 FT-IR, UV-Vis, TGA, SEM [1]
Co(II) 1:2 FT-IR, UV-Vis, TGA, SEM, Catalytic testing [1]
Cu(II) 1:2 FT-IR, UV-Vis, TGA, SEM, Catalytic testing [1]
Ni(II) 1:2 FT-IR, UV-Vis, TGA, SEM [1]
Cr(III) 1:2 FT-IR, UV-Vis, TGA, SEM [1]

Properties & Safety of this compound

Understanding the starting material is crucial. Here is some key data for this compound [2].

Property Value / Description
Chemical Name Sodium 2-aminobenzoate
CAS Number 552-37-4
Molecular Formula C7H6NNaO2
Molecular Weight 159.12 g/mol
Physical State Solid (Very Dark Grey)
Melting Point 144-146 °C
Solubility Slightly soluble in DMSO and Methanol

Safety Notes: While not classified as hazardous, always use good industrial hygiene practices. Handle in a well-ventilated place, wear suitable protective clothing, gloves, and safety goggles. Avoid dust formation and contact with skin and eyes [2].

References

sodium anthranilate antimicrobial activity comparison with other derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity of Anthranilate Derivatives

The table below summarizes the available experimental data on the antimicrobial activity of an anthranilate derivative and another related compound for context.

Compound Target Microorganism Effective Concentration Key Findings / Mechanism of Action

| Linalyl Anthranilate (LNA) [1] | Carbapenemase-producing Klebsiella pneumoniae (KPC-KP) | 2.5% (v/v) for bactericidal activity; 1.25% (v/v) in combination with meropenem. | • Generates Reactive Oxygen Species (ROS) [1]. • Initiates lipid peroxidation [1]. • Disrupts bacterial membrane, leading to intracellular leakage and cell death [1]. | | N-Acetyl-L-Cysteine (NAC) [2] | Various food-borne pathogens (Salmonella enterica, E. coli, L. monocytogenes, S. aureus). | MIC* for growth inhibition ranged from 3,130 to 12,500 µg/mL depending on the strain [2]. | • Disrupts disulfide bonds in bacterial proteins and extracellular polymeric substances (EPS) [2]. • Prevents biofilm formation but shows limited efficacy in eradicating pre-formed biofilms [2]. | MIC: Minimum Inhibitory Concentration.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies cited.

1. Protocol for Linalyl Anthranilate (LNA) Study [1]

  • Bacterial Strain: Carbapenemase-producing Klebsiella pneumoniae (KPC-KP).
  • Antimicrobial Susceptibility Testing: The minimum bactericidal concentration (MBC) of LNA alone and in combination with meropenem was determined.
  • Mechanism of Action Analysis:
    • Membrane Damage: Assessed via outer membrane permeability assay, ethidium bromide uptake, and measurement of intracellular leakage of nucleic acids and proteins. visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) [1].
    • Oxidative Stress: Detection of Reactive Oxygen Species (ROS) generation and measurement of lipid peroxidation levels [1].
    • Proteomics: Comparative proteomic analysis to observe changes in bacterial protein expression following LNA treatment [1].

2. Protocol for N-Acetyl-L-Cysteine (NAC) Study [2]

  • Bacterial Strains: Three strains of Salmonella enterica, two of Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus.
  • Activity Assessment:
    • Planktonic Cells: Minimum Inhibitory Concentration (MIC) was determined to assess growth inhibition [2].
    • Biofilm Assays: Tests were conducted to evaluate the prevention of biofilm formation and the reduction of pre-formed biofilms [2].
  • Visualization: The effects on planktonic and biofilm-associated cells were visualized using Confocal Scanning Laser Microscopy (CSLM) and Transmission Electron Microscopy (TEM) [2].

Proposed Antimicrobial Mechanism of Linalyl Anthranilate

The following diagram illustrates the proposed mechanism by which linalyl anthranilate exerts its antimicrobial effect, based on the findings from the research paper [1].

LNA Linalyl Anthranilate (LNA) ROS Generates ROS LNA->ROS LipidPerox Initiates Lipid Peroxidation ROS->LipidPerox MembraneDamage Causes Membrane Damage LipidPerox->MembraneDamage Leakage Intracellular Leakage MembraneDamage->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Interpretation and Research Implications

The data highlights that linalyl anthranilate shows a potent and well-defined bactericidal mechanism against a challenging multidrug-resistant pathogen [1]. In contrast, N-acetyl-L-cysteine demonstrates a broader, bacteriostatic-range activity against common food-borne pathogens, with a primary strength in preventing biofilm formation rather than killing established cells [2].

  • Focus on Specific Derivatives: Future searches could target other specific anthranilic acid derivatives mentioned in the literature, such as those used in diuretics (furosemide) or anti-inflammatories (fenamates), to see if their antimicrobial properties have been studied [3].
  • Explore Broader Sources: The limited data available in this search suggests that consulting specialized scientific databases like PubMed, Scopus, or Google Scholar may yield more comprehensive information for a complete comparative guide.

References

sodium anthranilate vs methyl anthranilate properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Applications Comparison

Property Sodium Anthranilate Methyl Anthranilate
Chemical Structure Salt (Sodium 2-aminobenzoate) [1] Ester (Methyl 2-aminobenzoate) [2] [3]
Molecular Formula C₇H₆NNaO₂ [1] C₈H₉NO₂ [2] [3]
Molecular Weight 159.12 g/mol [1] 151.16-151.17 g/mol [2] [3] [4]
Physical State Solid [1] Colorless to pale yellow liquid or crystalline solid (melting point ~24 °C) [2] [3]
Melting Point 144 - 146 °C [1] ~24 °C [2] [3]
Boiling Point ~311.9 °C [1] ~256 °C [2] [3]
Density ~1.315 g/cm³ [1] ~1.168 g/cm³ [2] [3]
Solubility Slightly soluble in DMSO, Methanol [1] Freely soluble in alcohol; slightly soluble in water [3]
Odor Not specified [1] Strong, fruity, grape-like [2] [3]

| Primary Applications | • Research chemical (e.g., micelle studies in surfactant systems) [5] [1] | • Flavoring agent (grape, citrus, strawberry) [2] [3] • Perfumery [2] [3] • Bird repellent [2] [3] • Antibacterial & anti-biofilm agent [4] |

Key Experimental Data and Protocols

Experimental data for these compounds comes from different contexts, highlighting their distinct uses.

Experimental Data for this compound

The available experimental data primarily involves its use in studying micellar systems [5].

  • Experimental Context: A study used 5 mM solutions of the gemini surfactant 16-4-16 in D₂O, to which this compound was added in varying concentrations (1-5 mM) [5].
  • Key Findings:
    • ¹H NMR Analysis: Addition of this compound caused upfield shifts and broadening of proton signals in the surfactant, indicating the anthranilate anions were incorporating themselves near the micellar headgroups [5].
    • Viscosity Measurements: The relative viscosity of the 5 mM 16-4-16 solution increased with the concentration of this compound, suggesting the formation of larger, worm-like micellar aggregates. This effect was not observed with the conventional surfactant CTAB under the same conditions, highlighting a specific interaction with the gemini surfactant structure [5].
Experimental Data for Methyl Anthranilate

Research on methyl anthranilate has demonstrated significant biological activity, particularly as an antibacterial agent [4].

  • Experimental Context: In vitro studies were conducted on Aeromonas sobria to investigate methyl anthranilate's role as a quorum-sensing inhibitor [4].
  • Key Findings & Protocol:
    • Biofilm & Motility Assays: At a concentration of 0.5 μL/mL, methyl anthranilate significantly reduced:
      • Biofilm formation by ~51% [4]
      • Swarming motility by ~72% [4]
      • Swinging motility by ~75% [4]
      • Protease activity by ~43% [4]
    • Molecular Mechanism: Real-time quantitative PCR (RT-qPCR) and in silico analysis indicated that methyl anthranilate likely inhibits the quorum sensing system by interfering with the production of acyl-homoserine lactone (AHL) and by competitively binding to the receptor protein [4].

Experimental Workflow and Mechanism

Based on the experimental data, the following diagrams outline the general workflow for studying this compound in surfactant systems and the proposed antibacterial mechanism of methyl anthranilate.

Diagram 1: Workflow for Studying this compound in Surfactant Systems

Start Prepare Gemini Surfactant Solution (5 mM 16-4-16 in D₂O) A1 Add this compound (Varying concentrations: 1-5 mM) Start->A1 A2 ¹H NMR Analysis A1->A2 A3 Viscosity Measurements A1->A3 B1 Observe: Chemical Shift Changes & Signal Broadening A2->B1 B2 Measure: Increase in Relative Viscosity A3->B2 C1 Conclusion: Anion Incorporation at Micelle Surface B1->C1 C2 Conclusion: Growth of Micelles into Worm-like Structures B2->C2 Final Overall: this compound Induces Micellar Structural Change C1->Final C2->Final

Diagram 2: Proposed Anti-Biofilm Mechanism of Methyl Anthranilate

MA Methyl Anthranilate (0.5 μL/mL) P1 Inhibits AHL Biosynthesis MA->P1 P2 Competes for Receptor Binding MA->P2 Effect Quorum Sensing Inhibition P1->Effect P2->Effect Result Reduced Virulence: - Biofilm Formation ↓ - Motility ↓ - Protease Activity ↓ Effect->Result

Key Differentiation for Research and Development

For researchers and scientists in drug development, the choice between these compounds is clear-cut:

  • This compound is primarily useful in physical chemistry and materials science as a model organic counterion for studying self-assembling systems like micelles [5] [1].
  • Methyl Anthranilate is a more relevant candidate for biological and pharmaceutical applications. Its established safety profile as a flavoring agent [3], combined with its newly identified role as a quorum sensing inhibitor and anti-biofilm agent [4], makes it a promising molecule for developing novel anti-infective therapies targeting bacterial virulence.

References

sodium anthranilate catalytic performance benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance of Anthranilate Complexes

The table below summarizes the catalytic performance of various metal-anthranilate complexes, which are directly derived from anthranilic acid (the conjugate acid of sodium anthranilate), in different chemical reactions [1] [2].

Metal Ion Reaction Type Performance Summary Key Experimental Data
Co(II) Reduction of 4-Nitrophenol (4-NP) to 4-Aminophenol (4-AP) [2] High catalytic activity [2] Reaction with NaBH₄; UV-Vis spectrophotometry monitored conversion over time (0-70 min) at ambient temperature [2].
Cu(II) Reduction of 4-Nitrophenol (4-NP) to 4-Aminophenol (4-AP) [2] High catalytic activity [2] Reaction with NaBH₄; UV-Vis spectrophotometry monitored conversion over time (0-70 min) at ambient temperature [2].
Ni(II) Oxidation of 1,2-cyclohexene [1] Active catalyst Homogeneous oxidation with aqueous H₂O₂ or TBHP at 80°C in acetonitrile, water, or solvent-free conditions [1].
Cu(II) Oxidation of 1,2-cyclohexene [1] Active catalyst Homogeneous oxidation with aqueous H₂O₂ or TBHP at 80°C in acetonitrile, water, or solvent-free conditions [1].
Zn(II) Oxidation of 1,2-cyclohexene [1] Active catalyst Homogeneous oxidation with aqueous H₂O₂ or TBHP at 80°C in acetonitrile, water, or solvent-free conditions [1].

Detailed Experimental Context

For researchers looking to replicate or contextualize these findings, here are the specifics of the experimental protocols and the role of the anthranilate ion.

  • General Synthesis of Metal-Anthranilate Complexes: The complexes listed in the table are typically synthesized by first deprotonating anthranilic acid with sodium hydroxide in water, followed by the addition of an aqueous solution of the metal salt (e.g., chloride, sulfate, or nitrate). The resulting precipitate is filtered, washed, and dried [2]. This process often uses the sodium salt of anthranilic acid as the precursor.
  • Protocol for 4-Nitrophenol (4-NP) Reduction:
    • Reaction Mixture: 4-NP and sodium borohydride (NaBH₄) are mixed in a quartz cuvette.
    • Catalyst Addition: The metal-anthranilate complex is added to the mixture.
    • Monitoring: The reaction progress is monitored at ambient temperature using a UV-Vis spectrophotometer, with spectra recorded at regular intervals from 0 to 70 minutes. The decrease in the 4-NP peak and the appearance of the 4-AP peak indicate conversion [2].
  • Role in Surfactant Systems: In a non-catalytic but functionally relevant application, this compound itself has been shown to act as an efficient counterion for inducing morphological changes in gemini surfactant micelles. It intercalates among the surfactant headgroups, reducing electrostatic repulsion and triggering a transition from spherical to wormlike micelles, which greatly increases the solution's viscosity. This performance was notably superior to the conventional surfactant CTAB under the same conditions [3] [4]. The workflow for this study is summarized below.

Start Start: Prepare 5 mM Gemini Surfactant Solution (16-4-16) Additive Add this compound (NaAn) Start->Additive NMR 1H NMR Measurements Additive->NMR Viscosity Viscosity Measurements Additive->Viscosity Conclusion Analyze Micellar Structural Transition NMR->Conclusion Viscosity->Conclusion

Interpretation and Further Research

  • Performance Insight: The data indicates that the anthranilate anion, when coordinated to transition metals, forms competent catalysts for redox reactions. Its strong binding ability and potential electronic effects make it a suitable ligand in coordination chemistry for catalysis.
  • Addressing the Benchmarking Gap: The search results lack a direct, head-to-head comparison of this compound or its complexes against a broad panel of common catalytic alternatives. The provided data shows that these complexes are active, but not how they rank in efficiency (e.g., by TOF or TON) against other catalytic systems.
  • Suggested Research Path: To build a more complete benchmark, you may need to consult specialized catalysis journals or databases. I suggest searching for reviews on:
    • "Catalytic reduction of 4-nitrophenol"
    • "Homogeneous oxidation catalysts for alkenes"
    • "Schiff base metal complexes in catalysis"

References

sodium anthranilate antioxidant capacity compared to standards

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Antioxidant Assessment

Although direct data for sodium anthranilate is lacking, here are the standard experimental methodologies you would use to obtain the required comparison. These protocols are well-established in the literature for evaluating antioxidant capacity [1] [2] [3].

Assay Name Core Principle Key Reagents & Equipment Typical Output & Data Analysis
DPPH Radical Scavenging [1] [2] [3] Antioxidant donates hydrogen to stabilize purple DPPH• radical; measures discoloration. DPPH radical, test sample, solvent (e.g., methanol), UV-Vis spectrophotometer. IC50 value (sample concentration providing 50% scavenging); compared to standards like BHT or ascorbic acid [4].
FRAP (Ferric Reducing Antioxidant Power) [2] Antioxidant reduces ferric-tripyridyltriazine (Fe³⁺-TPTZ) to blue ferrous (Fe²⁺) complex. TPTZ solution, FeCl₃, acetate buffer, spectrophotometer. Absorbance increase at 593nm; expressed as μM Fe²⁺ equivalents or Trolox equivalents [5].
ORAC (Oxygen Radical Absorbance Capacity) [1] [2] Measures ability to protect fluorescein from AAPH-generated peroxyl radicals; quantifies fluorescence decay delay. Fluorescein, AAPH, Trolox standard, fluorescence plate reader. Area under curve (AUC) calculation; results in Trolox equivalents [5].
Total Phenolic Content (TPC) [1] [3] Quantifies total phenolics via reduction of Folin-Ciocalteu reagent. Folin-Ciocalteu reagent, sodium carbonate, gallic acid standard, spectrophotometer. mg GAE/g (Gallic Acid Equivalents per gram of sample).

The following diagram illustrates the general workflow for conducting and analyzing these antioxidant assays:

start Start: Sample Preparation a1 DPPH Assay start->a1 a2 FRAP Assay start->a2 a3 ORAC Assay start->a3 a4 TPC Assay start->a4 d1 Measure % Radical Scavenging a1->d1 d2 Measure Absorbance at 593 nm a2->d2 d3 Monitor Fluorescence Decay over Time a3->d3 d4 Measure Absorbance at 765 nm a4->d4 c1 Calculate IC50 Value d1->c1 c2 Calculate Fe²⁺ or Trolox Equivalents d2->c2 c3 Calculate Area Under the Curve (AUC) d3->c3 c4 Calculate Gallic Acid Equivalents (GAE) d4->c4 end Compare Data vs. Reference Standards c1->end c2->end c3->end c4->end

How to Proceed with Your Research

Given the lack of readily available data, I suggest the following approaches to gather the information you need:

  • Perform Original Laboratory Testing: The most reliable method is to conduct the assays listed above using your own samples of this compound and standard antioxidants (e.g., BHT, BHA, ascorbic acid, Trolox) under controlled conditions [1] [3].
  • Consult Specialized Scientific Databases: Search in-depth chemical and pharmacological databases like SciFinder or Reaxys, which may contain proprietary data or results from older, less accessible journals.
  • Broaden Your Search Strategy: Explore the antioxidant literature on structurally related compounds, such as other anthranilate esters (e.g., menthyl anthranilate) or phenolic acids. While not direct substitutes, their data can provide valuable context and hypotheses for this compound's potential activity [6].

References

sodium anthranilate cytotoxicity selectivity index calculation

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Assays and Selectivity Index Calculation

The Selectivity Index (SI) is a crucial calculation in toxicology and drug development for determining whether a compound is more toxic to the target (e.g., cancer cells, bacteria) than to host cells.

The general formula is [1]: Selectivity Index (SI) = LC₅₀ (or IC₅₀) for mammalian cells / MIC (or IC₅₀) for target cells

  • A higher SI value indicates greater selectivity for the target and a potentially safer therapeutic profile [1]. An SI > 1 is generally considered to show the extract or compound is selectively toxic to the pathogen [1].

Researchers use various assays to determine the LC₅₀ (median lethal concentration) or IC₅₀ (half-maximal inhibitory concentration) for mammalian cells and the MIC (minimal inhibitory concentration) for the target pathogen or diseased cells. The table below summarizes common assays [2].

Assay Type Assay Name Measurement Principle Role in SI Calculation
Colorimetric MTT, MTS, XTT Measures mitochondrial enzyme activity reducing a tetrazolium salt to a colored formazan product [2]. Determines IC₅₀ for mammalian cell viability/cytotoxicity [2].
Colorimetric SRB (Sulforhodamine B) Binds to cellular protein content, measuring biomass [2]. Determines IC₅₀ for mammalian cell proliferation [2].
Fluorometric alamarBlue Measures the reduction of resazurin to fluorescent resorufin by metabolically active cells [2]. Determines IC₅₀ for mammalian cell viability [2].
Luminometric ATP assay Measures ATP levels, indicating the presence of metabolically active cells [2]. Determines IC₅₀ for mammalian cell viability [2].
Microdilution Broth Microdilution Determines the lowest concentration that inhibits visible growth of a microorganism (MIC) [1]. Provides the MIC value for antibacterial activity [1].

Experimental Protocol Overview

The following diagram outlines a generalized workflow for generating the data needed to calculate a Selectivity Index for a compound like sodium anthranilate.

Start Start Experiment CellPrep Cell Preparation • Culture mammalian cells (e.g., Vero) • Culture target cells/bacteria Start->CellPrep Compound Compound Treatment • Prepare serial dilutions of this compound • Apply to cells CellPrep->Compound CytotoxAssay Cytotoxicity Assay (On Mammalian Cells) • Incubate with assay reagent (e.g., MTT) • Measure absorbance/fluorescence Compound->CytotoxAssay EfficacyAssay Efficacy Assay (On Target Cells/Bacteria) • Incubate for MIC determination • Measure growth inhibition Compound->EfficacyAssay DataCalc Data Analysis & SI Calculation • Calculate LC₅₀/IC₅₀ from cytotoxicity data • Calculate MIC from efficacy data • Compute SI = LC₅₀ / MIC CytotoxAssay->DataCalc EfficacyAssay->DataCalc

The key steps involve [1] [2]:

  • Cell Culture: Maintain appropriate mammalian cell lines (e.g., Vero cells for general toxicity assessment) and the target bacterial or disease cell lines.
  • Compound Treatment: Prepare a range of concentrations of this compound and apply them to both cell types for a set period.
  • Viability and Efficacy Measurement:
    • For mammalian cells, perform a cytotoxicity assay (e.g., MTT) after exposure. The LC₅₀ is the concentration that reduces cell viability by 50% compared to untreated controls [2].
    • For target bacteria or cells, perform an efficacy assay (e.g., broth microdilution for MIC) to find the lowest concentration that inhibits growth [1].
  • Calculation: Use the data to calculate the SI as described above.

How to Proceed with Your Research

Since specific data for this compound is not available in the current search, you may need to:

  • Conduct Laboratory Experiments: Follow the outlined protocol to generate primary data for this compound.
  • Search Scientific Literature: Perform a targeted search in academic databases (e.g., PubMed, Scopus) for "This compound cytotoxicity" or "This compound MIC" to find any published studies.

References

×

UNII

GR786CV010

Sequence

X

Related CAS

118-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant

Irritant

Other CAS

552-37-4

Wikipedia

Sodium anthranilate

Dates

Last modified: 08-15-2023

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